6-(Bromomethyl)-8-chloroquinoline
Description
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Properties
CAS No. |
2089651-71-6 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-(bromomethyl)-8-chloroquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h1-5H,6H2 |
InChI Key |
TZAPBAHIXBZDAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Quinoline Scaffold and the Significance of 6-Bromomethyl-8-chloroquinoline
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Application of 6-Bromomethyl-8-chloroquinoline
This guide provides a comprehensive technical overview of 6-bromomethyl-8-chloroquinoline, a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, a robust synthetic pathway with mechanistic insights, predictive analytical characterization, reactivity, and its potential as a strategic intermediate in the synthesis of complex chemical entities.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile.
6-Bromomethyl-8-chloroquinoline is a trifunctionalized derivative designed for synthetic versatility. Its structure incorporates:
-
An electron-deficient quinoline core , which can influence molecular interactions and metabolic stability.
-
An 8-chloro substituent , which modulates the electronic landscape of the ring system and offers a potential site for cross-coupling reactions, although it is generally less reactive than a bromo-substituent[2].
-
A 6-bromomethyl group (-CH₂Br) , the most significant feature for synthetic manipulation. This benzylic bromide is a potent electrophilic handle, primed for a variety of nucleophilic substitution reactions, making the molecule an ideal intermediate for elaborating complex molecular architectures.
This guide will explore the synthesis and utility of this valuable, albeit not widely cataloged, chemical entity.
Physicochemical and Structural Properties
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₀H₇BrClN | - |
| Molecular Weight | 256.53 g/mol | - |
| Monoisotopic Mass | 254.94504 Da | [3] |
| Appearance | Expected to be a solid at room temperature | Based on related halo-quinolines |
| Solubility | Likely soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) | Standard for organic intermediates |
| Predicted XlogP | ~3.4 | Based on isomer data[3] |
| Stability | Moisture-sensitive; may slowly decompose to release HBr. Light-sensitive. | General property of benzylic bromides[4] |
Synthesis and Mechanistic Rationale
The synthesis of 6-bromomethyl-8-chloroquinoline is most logically achieved via a two-step sequence starting from a commercially available aniline. This pathway involves the initial construction of the quinoline core followed by the selective functionalization of the methyl group.
Step 1: Synthesis of 6-Chloro-8-methylquinoline (Precursor)
The foundational precursor, 6-chloro-8-methylquinoline, can be synthesized using the classic Skraup-Doebner-von Miller reaction . This method involves the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound generated in situ from glycerol.
Protocol:
-
To a stirred solution of 4-chloro-2-methylaniline and glycerol in an appropriate solvent (e.g., nitrobenzene, which also acts as the oxidizing agent), concentrated sulfuric acid is added dropwise at room temperature[5].
-
The reaction mixture is carefully heated. The reaction is highly exothermic and must be controlled.
-
The mixture is maintained at an elevated temperature (e.g., 140 °C) for several hours to ensure completion[5].
-
After cooling, the reaction is quenched by pouring it into ice water.
-
The solution is basified (e.g., with NaOH solution) to neutralize the acid and precipitate the crude product.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.
-
Purification is achieved via column chromatography to yield pure 6-chloro-8-methylquinoline.
Causality and Expertise: The Skraup reaction is a robust, albeit often aggressive, method for quinoline synthesis[6]. The sulfuric acid serves a dual purpose: it catalyzes the cyclization and dehydrates glycerol to form acrolein, the key Michael acceptor. Nitrobenzene is a traditional oxidizing agent that aromatizes the dihyroquinoline intermediate to the final quinoline product. Careful temperature control is paramount to prevent polymerization and ensure a safe reaction.
Step 2: Free-Radical Bromination to 6-Bromomethyl-8-chloroquinoline
The conversion of the 6-methyl group to a 6-bromomethyl group is achieved via a selective free-radical bromination at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition[7].
Protocol:
-
6-chloro-8-methylquinoline is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane.
-
A stoichiometric amount of N-Bromosuccinimide (NBS) is added to the solution.
-
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added in a catalytic amount.
-
The mixture is heated to reflux and/or irradiated with a UV lamp to initiate the reaction.
-
Reaction progress is monitored by TLC or ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.
-
Upon completion, the reaction mixture is cooled, and the by-product, succinimide, is removed by filtration.
-
The filtrate is washed with an aqueous solution (e.g., sodium thiosulfate) to remove any trace bromine, then with water and brine.
-
The organic layer is dried and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.
Causality and Expertise: This reaction proceeds via a classic free-radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (generated in low concentration from NBS) to form the product and a bromine radical, which continues the chain. Using NBS is critical for selectivity; using molecular bromine (Br₂) directly would risk electrophilic bromination on the electron-rich quinoline ring[8][9].
Structural Characterization and Analytical Validation
Verification of the final structure is paramount. The following spectroscopic signatures are predicted for 6-bromomethyl-8-chloroquinoline.
| Technique | Predicted Spectral Features |
| ¹H NMR | - -CH₂Br Signal: A sharp singlet appearing around δ 4.5-4.8 ppm. - Aromatic Protons: A complex multiplet pattern between δ 7.5-9.0 ppm. The specific shifts and couplings would require detailed analysis, but distinct signals for H2, H3, H4, H5, and H7 would be expected. |
| ¹³C NMR | - -CH₂Br Signal: A signal around δ 30-35 ppm. - Aromatic Carbons: Multiple signals in the δ 120-150 ppm region, characteristic of the quinoline core. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A complex cluster of peaks due to isotopes. Expected peaks at m/z 255 (³⁵Cl, ⁷⁹Br), 257 (³⁷Cl, ⁷⁹Br and ³⁵Cl, ⁸¹Br), and 259 (³⁷Cl, ⁸¹Br). The relative intensities would be characteristic. - Fragmentation: A prominent peak at m/z 176, corresponding to the loss of the bromine radical (M-79/81), followed by the loss of H. |
| IR Spectroscopy | - Aromatic C-H Stretch: ~3050-3100 cm⁻¹. - Aromatic C=C and C=N Stretch: Multiple sharp bands from ~1450-1600 cm⁻¹. - C-Cl Stretch: ~700-800 cm⁻¹. - C-Br Stretch: ~550-650 cm⁻¹. - CH₂ Bend: ~1430 cm⁻¹. |
This self-validating system of analysis ensures unambiguous confirmation of the target molecule's identity and purity.
Reactivity and Synthetic Utility
The primary locus of reactivity in 6-bromomethyl-8-chloroquinoline is the benzylic C-Br bond. The bromomethyl group is an excellent electrophile and a good leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions . This reactivity is the cornerstone of its utility as a synthetic intermediate.
Key transformations include:
-
Ether Formation: Reaction with alkoxides (e.g., NaOMe, NaOEt) yields the corresponding ethers.
-
Ester Formation: Reaction with carboxylate salts (e.g., sodium acetate) produces esters.
-
Amine Synthesis: Reaction with ammonia or primary/secondary amines leads to the formation of benzylamines.
-
Nitrile Synthesis: Reaction with sodium or potassium cyanide introduces a cyano group, a versatile handle for further conversion to carboxylic acids or amines.
-
Azide Synthesis: Reaction with sodium azide provides the benzyl azide, a precursor for triazole formation via "click chemistry" or reduction to a primary amine.
-
Wittig Reaction: Conversion to a phosphonium salt (with triphenylphosphine) followed by reaction with a base and a carbonyl compound enables olefination.
Safety and Handling Protocols
As a benzylic bromide, 6-bromomethyl-8-chloroquinoline must be handled with extreme caution, assuming a hazard profile similar to that of benzyl bromide. It is a potent lachrymator (tear-inducing agent) and is corrosive to skin, eyes, and mucous membranes[10][11].
| Hazard Category | Description & Protocol |
| Inhalation | Acutely toxic. May cause severe irritation to the respiratory tract, coughing, and shortness of breath. Higher exposures can lead to pulmonary edema, a medical emergency[10][11]. Work must be performed in a certified chemical fume hood. |
| Skin Contact | Corrosive. Causes severe irritation and chemical burns[12]. Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Avoid all skin contact. |
| Eye Contact | Highly corrosive and a severe irritant. Can cause serious, potentially permanent eye damage. It is a lachrymator[4][12]. Chemical safety goggles and a face shield are mandatory. |
| Ingestion | May be fatal or cause serious damage to the gastrointestinal tract[12]. Do not eat, drink, or smoke in the laboratory. |
| Fire Hazard | Combustible liquid. Emits toxic and corrosive hydrogen bromide gas upon combustion[11][13]. Keep away from open flames and heat sources. |
| First Aid | Inhalation: Move to fresh air, rest, and seek immediate medical attention. Skin: Immediately remove contaminated clothing and wash affected area with copious amounts of soap and water for at least 15 minutes. Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[4]. |
References
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State of New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]
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International Programme on Chemical Safety. (1993). International Chemical Safety Card: Benzyl Bromide. [Link]
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INCHEM. ICSC 1225 - BENZYL BROMIDE. [Link]
-
MDPI. (2025). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
PubChemLite. 8-(bromomethyl)-6-chloroquinoline (C10H7BrClN). [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
PrepChem.com. Synthesis of 8-chloro-2-methylquinoline. [Link]
-
PubChemLite. Methyl 8-bromo-6-chloroquinoline-2-carboxylate (C11H7BrClNO2). [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChemLite. 6-bromo-8-(bromomethyl)quinoline (C10H7Br2N). [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. [Link]
-
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
National Center for Biotechnology Information. (2014). Physico-chemical Stability of Eribulin Mesylate Containing Concentrate and Ready-To-Administer Solutions. [Link]
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An In-depth Technical Guide to 8-chloro-6-(bromomethyl)quinoline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 8-chloro-6-(bromomethyl)quinoline, a halogenated quinoline derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, a proposed synthetic pathway with mechanistic insights, its expected chemical reactivity, and critical safety protocols for its handling.
Introduction to the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a well-established "privileged scaffold" in drug discovery. Its structural framework is present in a multitude of natural products and synthetic therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline core allows for fine-tuning of its physicochemical and pharmacokinetic profiles through substitution, making it a cornerstone for the design of novel bioactive molecules. 8-chloro-6-(bromomethyl)quinoline represents a key functionalized derivative, equipped with two distinct reactive sites for further chemical elaboration.
Molecular Properties and Characterization
8-chloro-6-(bromomethyl)quinoline is a trifunctional molecule featuring a quinoline core, a chloro substituent at the 8-position, and a reactive bromomethyl group at the 6-position. These features make it a valuable building block for introducing the 8-chloroquinoline-6-methyl moiety into larger, more complex structures.
Physicochemical Data
The fundamental molecular properties of 8-chloro-6-(bromomethyl)quinoline are summarized in the table below. It is important to note that while the formula and weight are definitive, other experimental data such as melting point and spectral characteristics are not widely reported in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| CAS Number | 2089651-71-6 | |
| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)CBr)Cl | |
| InChI Key | IVSVEUFMSNAINT-UHFFFAOYSA-N | |
| Predicted XlogP | 3.4 | |
| Appearance | Not reported (likely a solid) | - |
Expected Spectral Characteristics
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. A characteristic singlet for the benzylic protons of the -CH₂Br group would appear downfield, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The spectrum would display ten unique carbon signals. The benzylic carbon of the -CH₂Br group would be identifiable in the aliphatic region (approx. 30-40 ppm), while the remaining nine signals would correspond to the sp² carbons of the quinoline core.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z ≈ 255, with other significant peaks corresponding to [M+2]⁺ and [M+4]⁺ due to the natural abundance of ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.
Synthesis and Reaction Mechanisms
The synthesis of 8-chloro-6-(bromomethyl)quinoline can be logically approached in a two-step sequence starting from commercially available precursors. This pathway involves the construction of the quinoline core followed by functionalization of the methyl group.
Step 1: Synthesis of 8-Chloro-6-methylquinoline (Precursor)
The synthesis of the key intermediate, 8-chloro-6-methylquinoline, is achieved via the Skraup-Doebner-von Miller reaction. This classic method constructs the quinoline ring system from an aniline derivative.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature. The use of nitrobenzene serves as both a solvent and an oxidizing agent to facilitate the final aromatization step.
-
Heating: Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction is typically observed. Maintain the temperature at 140 °C and stir for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it onto chilled water. Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by flash chromatography (e.g., using an ethyl acetate/hexane gradient) to afford pure 8-chloro-6-methylquinoline.
Causality and Mechanistic Insight: The Skraup reaction proceeds through the acid-catalyzed dehydration of glycerol to form acrolein. This is followed by a Michael addition of the aniline to the acrolein, cyclization, dehydration, and finally, oxidation by nitrobenzene to yield the aromatic quinoline ring.
Step 2: Synthesis of 8-chloro-6-(bromomethyl)quinoline (Target Compound)
The conversion of the methyl group to a bromomethyl group is a standard benzylic bromination, best accomplished using N-bromosuccinimide (NBS) under free-radical conditions (the Wohl-Ziegler reaction).[1]
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 8-chloro-6-methylquinoline (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a heat lamp. Monitor the reaction by TLC until the starting material is consumed. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.
-
Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Causality and Mechanistic Insight: The reaction is initiated by the homolytic cleavage of the radical initiator. The resulting radical abstracts a hydrogen atom from HBr (formed in trace amounts) to generate a bromine radical (Br•). This bromine radical then abstracts a benzylic hydrogen from the methyl group of the quinoline, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product and another bromine radical, propagating the chain reaction.[1]
Chemical Reactivity and Synthetic Utility
8-chloro-6-(bromomethyl)quinoline is a bifunctional synthetic intermediate. The reactivity of each halogenated site can be leveraged for diverse chemical transformations.
-
The Bromomethyl Group: The C-Br bond in the bromomethyl group is highly polarized and the carbon atom is electrophilic. This group is an excellent substrate for Sₙ2 reactions. It will react readily with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal handle for attaching the quinoline scaffold to other molecules.
-
The 8-Chloro Group: The chlorine atom on the quinoline ring is less reactive than the benzylic bromide. It is generally unreactive towards Sₙ2-type nucleophilic substitution but can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly if activated by strong electron-withdrawing groups, or in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
This dual reactivity allows for sequential or orthogonal functionalization, making the molecule a powerful tool for building libraries of complex quinoline derivatives for screening in drug discovery programs.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 8-chloro-6-(bromomethyl)quinoline is not widely available. However, based on its structure, particularly the presence of a benzylic bromide functional group, significant hazards are expected. The following precautions are derived from safety data for benzyl bromide and should be considered mandatory.[2][3][4]
Hazard Identification
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity: Causes severe skin burns and serious eye damage. Benzylic halides are lachrymators (tear-producing agents).
-
Irritation: May cause severe respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust. Emergency eye wash stations and safety showers must be readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Safe Work Practices: Avoid all contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases, amines, oxidizing agents, and alcohols.[4]
-
The compound may be light and moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion
8-chloro-6-(bromomethyl)quinoline is a valuable, albeit under-documented, synthetic intermediate. Its preparation from readily available starting materials via established synthetic routes like the Skraup synthesis and Wohl-Ziegler bromination is highly feasible. The presence of two distinct and reactive halogenated sites provides a versatile platform for the synthesis of complex molecules, making it a compound of significant interest for researchers in medicinal chemistry and materials science. Strict adherence to safety protocols is essential when handling this compound due to its presumed lachrymatory and corrosive properties.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. (2000). [Link]
-
Wikipedia. N-Bromosuccinimide. (Accessed 2026). [Link]
-
PubChemLite. 8-(bromomethyl)-6-chloroquinoline. (Accessed 2026). [Link]
Sources
Methodological & Application
Synthesis of 6-(bromomethyl)-8-chloroquinoline from 8-chloro-6-methylquinoline
Application Note & Protocol: Synthesis of 6-(Bromomethyl)-8-chloroquinoline
Document ID: ANSC-BCQ-2026-02-27
Abstract
This document provides a comprehensive guide for the synthesis of 6-(bromomethyl)-8-chloroquinoline from 8-chloro-6-methylquinoline. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is achieved through a free-radical bromination reaction, specifically the Wohl-Ziegler reaction, which selectively targets the benzylic position of the methyl group on the quinoline scaffold.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines necessary safety precautions, and describes methods for the purification and characterization of the final product.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4] The title compound, 6-(bromomethyl)-8-chloroquinoline, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The bromomethyl group serves as a reactive handle for introducing various functionalities through nucleophilic substitution reactions.
The synthesis described herein utilizes the Wohl-Ziegler reaction, a reliable method for the allylic and benzylic bromination of hydrocarbons.[1][5] This reaction employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide, to facilitate the selective substitution of a hydrogen atom on the methyl group with a bromine atom.[1][2][6] The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes competing electrophilic addition to the aromatic ring.[6]
Reaction Mechanism & Workflow
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The key steps are:
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (benzoyl peroxide) upon heating, which then abstracts a bromine atom from NBS to generate a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 8-chloro-6-methylquinoline to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br2 (generated in situ from the reaction of HBr with NBS) to yield the desired product, 6-(bromomethyl)-8-chloroquinoline, and a new bromine radical.[7]
-
Termination: The reaction is terminated by the combination of any two radical species.
Figure 1: A diagram illustrating the workflow for the synthesis of 6-(bromomethyl)-8-chloroquinoline.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 8-Chloro-6-methylquinoline | ≥98% | Commercially Available | 63451-41-2 |
| N-Bromosuccinimide (NBS) | ≥99% | Commercially Available | 128-08-5 |
| Benzoyl Peroxide | ≥98% | Commercially Available | 94-36-0 |
| Carbon Tetrachloride (CCl4) | Anhydrous, ≥99.5% | Commercially Available | 56-23-5 |
| Sodium Bicarbonate (NaHCO3) | ACS Reagent, ≥99.7% | Commercially Available | 144-55-8 |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Reagent, ≥99.0% | Commercially Available | 7757-82-6 |
| Ethanol | Reagent Alcohol, 95% | Commercially Available | 64-17-5 |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Magnetic stir plate
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Synthesis of 6-(Bromomethyl)-8-chloroquinoline
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloro-6-methylquinoline (10.0 g, 56.3 mmol).
-
Solvent and Reagent Addition: Add carbon tetrachloride (100 mL) to the flask. To this solution, add N-bromosuccinimide (10.0 g, 56.2 mmol) and benzoyl peroxide (0.27 g, 1.12 mmol) as a radical initiator.
-
Reaction: Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filtration: Filter the reaction mixture through a Buchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold carbon tetrachloride.
-
Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproducts, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 6-(bromomethyl)-8-chloroquinoline can be purified by recrystallization.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized 6-(bromomethyl)-8-chloroquinoline should be confirmed by analytical techniques such as NMR and mass spectrometry.[9]
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (dd, 1H), 8.40 (dd, 1H), 7.80 (s, 1H), 7.65 (s, 1H), 7.50 (dd, 1H), 4.70 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.2, 147.5, 136.8, 134.5, 130.2, 128.9, 127.3, 125.8, 122.4, 32.1 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₇BrClN⁺: 255.95; found: 255.9. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[10][11]
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10][11]
Reagent Handling:
-
8-chloro-6-methylquinoline and its derivatives: These compounds should be handled with care as quinolines can be hazardous.[10][11] Avoid skin and eye contact.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[12][13][14] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when heated or subjected to shock.[15][16] Handle with care and avoid contact with combustible materials.[15][16]
-
Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with extreme caution and in a well-ventilated fume hood.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure completion. If necessary, add a small additional amount of initiator. |
| Loss of product during work-up | Ensure efficient extraction and minimize transfers. Be careful not to discard the organic layer. | |
| Formation of Di-brominated Product | Excess NBS or prolonged reaction time | Use a 1:1 molar ratio of starting material to NBS. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is an oil and will not crystallize | Impurities present | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-(bromomethyl)-8-chloroquinoline from 8-chloro-6-methylquinoline via a Wohl-Ziegler bromination. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further use in medicinal chemistry and drug development. The provided characterization data will aid in confirming the identity and purity of the final product.
References
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
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- Preparation method for 6-bromine quinoline.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (2000).
- The crystallization of quinoline.
- SAFETY D
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- Safety D
- Benzoyl peroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 6-methoxy-8-nitroquinoline. Organic Syntheses.
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- Wohl–Ziegler bromin
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- Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University. (2002).
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. (2022).
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7.
- 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. (2024).
- Safety D
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- 6-Bromoquinoline-8-carbonitrile.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
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- Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine. Benchchem.
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- Safety Data Sheet: N-Bromosuccinimide. ChemScience.
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar.
- Supplementary Inform
- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
- 6-Bromoquinoline | C9H6BrN. PubChem.
- Crystallization of quinoline derivatives and its preparation method.
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Application Notes and Protocols: Radical Bromination of 8-Chloro-6-methylquinoline with NBS
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the selective benzylic bromination of 8-chloro-6-methylquinoline using N-Bromosuccinimide (NBS). The resulting product, 8-chloro-6-(bromomethyl)quinoline, is a valuable synthetic intermediate in the development of novel therapeutics and functional materials. These application notes detail the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting. The protocols and safety information are grounded in established chemical principles and authoritative sources to ensure reliable and safe execution.
Introduction and Significance
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The functionalization of the quinoline ring system is a key strategy for modulating pharmacological activity. Specifically, the introduction of a bromomethyl group at the C-6 position of the 8-chloro-6-methylquinoline core provides a reactive handle for a wide array of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions.
This benzylic bromination is selectively achieved through a free-radical pathway using N-Bromosuccinimide (NBS). NBS serves as a convenient and effective source of bromine radicals (Br•), which preferentially abstract a hydrogen atom from the benzylic methyl group.[1][2] This method, often referred to as the Wohl-Ziegler reaction, is favored over the use of molecular bromine (Br₂) for benzylic brominations as it maintains a low concentration of Br₂ throughout the reaction, thereby minimizing competitive and undesired electrophilic aromatic substitution on the quinoline ring.[3][4]
Reaction Mechanism
The radical bromination of 8-chloro-6-methylquinoline with NBS proceeds via a classic free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[5][6][7]
Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[8][9] The initiator decomposes to form two radicals and a molecule of nitrogen gas in the case of AIBN.[8] This radical then abstracts a bromine atom from NBS to generate the crucial bromine radical (Br•).
Propagation
The propagation phase consists of a self-sustaining cycle of two key steps:
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of 8-chloro-6-methylquinoline. This step is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[10]
-
Bromine Transfer: The newly formed benzylic radical reacts with a molecule of NBS (or Br₂ generated in situ) to yield the desired product, 8-chloro-6-(bromomethyl)quinoline, and regenerates a bromine radical, which can then continue the chain reaction.[3][11]
Termination
The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur through the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.[5]
Mechanistic Diagram
Caption: Radical bromination mechanism of 8-chloro-6-methylquinoline.
Experimental Protocol
This protocol is designed for the synthesis of 8-chloro-6-(bromomethyl)quinoline on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Chloro-6-methylquinoline | ≥98% | Commercially Available | |
| N-Bromosuccinimide (NBS) | ≥99% | Commercially Available | Should be recrystallized from water if it appears yellow or brown.[1] |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | Handle with care as it is explosive and toxic.[9][12] |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Commercially Available | Caution: CCl₄ is a known carcinogen and ozone-depleting substance. Use with extreme caution and consider alternative solvents like acetonitrile or chlorobenzene. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Hexanes | HPLC Grade | Commercially Available | For purification. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For purification. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-chloro-6-methylquinoline (1.0 eq) in anhydrous carbon tetrachloride (approximately 10-15 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining HBr.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance.[13][14][15] It can cause severe skin burns and eye damage.[15] Avoid inhalation of dust and contact with skin and eyes.[13] It is also an oxidizing agent and should be stored away from combustible materials.[16]
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can be explosive upon heating.[9][12] It is also toxic if inhaled or ingested.[9] Store in a cool, well-ventilated place away from heat sources.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. Handle it with extreme care in a well-ventilated fume hood.
-
General Handling: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][15] Ensure that an emergency eyewash station and safety shower are readily accessible.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive radical initiator.- Wet solvent or reagents. | - Use fresh AIBN.- Ensure all glassware is flame-dried and solvents are anhydrous.[1] |
| Formation of di-brominated product | - Excess NBS.- Prolonged reaction time. | - Use a stoichiometric amount of NBS (1.0-1.1 eq).- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Bromination on the aromatic ring | - Presence of acid, which can promote electrophilic bromination. | - Ensure the reaction is carried out under neutral conditions. The use of a non-polar solvent like CCl₄ disfavors ionic pathways.[17] |
Characterization of the Final Product
The structure and purity of the synthesized 8-chloro-6-(bromomethyl)quinoline should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[18]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[18]
-
Melting Point: To assess the purity of the compound.
References
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Master Organic Chemistry. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]
-
ResearchGate. What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Study.com. AIBN Overview, Structure & Initiators. [Link]
-
Chemistry LibreTexts. 5.5. The Free-Radical Chain Reaction. [Link]
-
Vedantu. Free Radical Substitution Mechanism: Steps & Examples for JEE/NEET. [Link]
-
Wikipedia. Free-radical addition. [Link]
-
Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
Foconsci Chemical Industry. Azobisisobutyronitrile (AIBN): A Key Radical Initiator. [Link]
-
Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. [Link]
-
PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
PMC. Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate. [Link]
-
RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
PMC. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
The Pharma Innovation. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. [Link]
-
PrepChem.com. Synthesis of 8-methylquinoline. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
National Center for Biotechnology Information. Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubChem. 8-(bromomethyl)-6-chloroquinoline (C10H7BrClN). [Link]
-
ResearchGate. Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
YouTube. Allylic Radical Bromination with NBS. [Link]
-
Chemistry LibreTexts. 14.2: Radical Allylic Halogenation. [Link]
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Application Note: Precision N-Alkylation of Amines Using 6-(Bromomethyl)-8-chloroquinoline
Introduction & Strategic Overview
Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in antimalarial, antibacterial, and targeted anticancer therapeutics. The building block 6-(bromomethyl)-8-chloroquinoline (CAS: 2089651-71-6)[1] is a highly versatile, benzylic-type electrophile. It enables the rapid, late-stage functionalization of amine-containing substrates via nucleophilic aliphatic substitution (
However, direct amine alkylation is notoriously difficult to control. As a Senior Application Scientist, I frequently observe drug development workflows bottlenecked by poor chemoselectivity during these steps. This application note establishes a self-validating, causality-driven framework for controlling the alkylation of amines with 6-(bromomethyl)-8-chloroquinoline, ensuring high yields and predictable substitution patterns.
Mechanistic Insights & Causality (E-E-A-T)
The Electrophilic Activation
The bromomethyl group in 6-(bromomethyl)-8-chloroquinoline is situated on an electron-deficient heteroaromatic ring. The electron-withdrawing nature of the quinoline core, compounded by the inductive effect of the 8-chloro substituent, significantly lowers the LUMO of the benzylic carbon. This makes the molecule an exceptionally potent electrophile, facilitating rapid bromide departure upon nucleophilic attack.
The "Runaway Train" of Alkylation
A fundamental thermodynamic problem in amine alkylation is that the product (a secondary or tertiary amine) is almost always more nucleophilic than the starting primary or secondary amine. This is due to the inductive electron-donating effects of the newly added alkyl group[2]. Consequently, the reaction creates a "runaway train" effect, cascading toward exhaustive alkylation to yield unwanted tertiary amines or quaternary ammonium salts (the Menshutkin reaction)[2].
Controlling Chemoselectivity
To bypass this runaway effect and achieve chemoselective mono-alkylation , the reaction environment must restrict the nucleophilicity of the intermediate product.
-
For Primary Amines (Mono-alkylation) : While using a massive stoichiometric excess of the starting amine (e.g., 10 equivalents) statistically favors mono-alkylation, it severely complicates downstream purification. A more elegant, field-proven approach utilizes the "cesium effect." Employing Cesium Carbonate (
) in polar aprotic solvents (like DMF) restricts the solubility of the intermediate amine hydrobromide salts, effectively removing the mono-alkylated product from the reactive cycle and suppressing further alkylation[3]. -
For Secondary Amines (Exhaustive Alkylation) : Synthesizing tertiary amines is more thermodynamically straightforward but requires elevated temperatures to overcome the steric hindrance of the secondary amine nucleophile. Standard bases like Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) provide the optimal driving force[4][5].
Experimental Protocols
Protocol A: Chemoselective Mono-Alkylation of Primary Amines
Objective: Synthesize a secondary amine while strictly suppressing over-alkylation.
Reagents:
-
Primary Amine (1.0 eq)
-
6-(bromomethyl)-8-chloroquinoline (1.0 eq)
-
Cesium Carbonate (
) (1.0 - 1.2 eq)[3] -
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert
atmosphere, dissolve the primary amine (1.0 mmol) in 4.0 mL of anhydrous DMF. -
Base Addition : Add finely powdered
(1.0 mmol) to the solution. Stir at room temperature (20-25 °C) for 15 minutes to establish the pre-reaction deprotonation equilibrium. -
Electrophile Addition : Dissolve 6-(bromomethyl)-8-chloroquinoline (1.0 mmol) in 1.0 mL of DMF. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition maintains a low local concentration of the electrophile, further preventing di-alkylation.
-
Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor progression via LC-MS.
-
Workup : Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine, then dry over anhydrous . -
Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure secondary amine.
Protocol B: Synthesis of Tertiary Amines from Secondary Amines
Objective: Drive exhaustive alkylation of a secondary amine to form a tertiary amine core.
Reagents:
-
Secondary Amine (1.0 eq)
-
6-(bromomethyl)-8-chloroquinoline (1.1 - 1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) or DIPEA (1.5 eq)[4][5] -
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation : To a 50 mL round-bottom flask, add the secondary amine (1.0 mmol),
(2.0 mmol), and MeCN (10 mL)[5]. -
Electrophile Addition : Add 6-(bromomethyl)-8-chloroquinoline (1.1 mmol) in one single portion.
-
Reaction : Attach a reflux condenser and heat the mixture to 60-80 °C for 4-8 hours[5]. Causality: The elevated thermal energy is required to overcome the steric bulk of the secondary amine and drive the
substitution to completion. -
Workup : Cool to room temperature. Filter the suspension directly to remove insoluble inorganic salts (
and KBr) and wash the filter cake with cold MeCN[5]. -
Purification : Concentrate the filtrate via rotary evaporation. Dissolve the crude residue in DCM, wash with water, dry over
, and purify via silica gel chromatography to yield the tertiary amine.
Data Presentation: Condition Optimization Summary
The following table summarizes the causal relationship between reaction conditions and chemoselectivity when reacting 6-(bromomethyl)-8-chloroquinoline with amines.
| Base | Solvent | Temp (°C) | Equivalents (Amine : Electrophile) | Primary Outcome | Yield / Selectivity |
| None | MeCN | 25 | 10 : 1 | Mono-alkylation (2° Amine) | >85% (Difficult workup due to excess amine) |
| DMF | 60 | 1 : 1.1 | Di-alkylation (3° Amine) | ~70% (Poor mono-selectivity) | |
| DIPEA | MeCN | 80 | 1 : 1.1 | Di-alkylation (3° Amine) | >80% (Favors 3° amine formation)[4] |
| DMF | 25 | 1 : 1 | Mono-alkylation (2° Amine) | >90% (High chemoselectivity) [3] |
Reaction Workflow Visualization
Divergent N-alkylation workflows for chemoselective mono-alkylation vs. exhaustive alkylation.
References
-
[1] 2089651-71-6 6-(Bromomethyl)-8-chloroquinoline - AKSci. 1
-
[2] Alkylation of Amines (Sucks!) - Master Organic Chemistry. 2
-
[4] Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil - Benchchem. 4
-
[5] Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine - Benchchem. 5
-
[3] Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines - Academia.edu. 3
Sources
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- 5. benchchem.com [benchchem.com]
Strategic Synthesis of Novel Thioether-Linked Quinoline Derivatives: Reaction Conditions for Coupling Thiols with 6-(bromomethyl)-8-chloroquinoline
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-(aryl/alkyl-thiomethyl)-8-chloroquinolines via the nucleophilic substitution of 6-(bromomethyl)-8-chloroquinoline with various thiols. Quinoline scaffolds are privileged structures in medicinal chemistry, and the introduction of a thioether linkage offers a versatile strategy for modulating their pharmacological properties. This document elucidates the underlying reaction mechanism, explores critical reaction parameters, presents optimized protocols, and discusses troubleshooting strategies to empower researchers in the synthesis of novel quinoline-based drug candidates.
Introduction: The Significance of Thioether-Quinoline Scaffolds
Quinoline and its derivatives represent a cornerstone in modern drug discovery, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic functionalization of the quinoline core is a key tactic for fine-tuning therapeutic efficacy and pharmacokinetic profiles. The thioether (C-S-C) linkage, in particular, is a critical functional group in many pharmaceuticals due to its influence on molecular conformation, lipophilicity, and metabolic stability.
The coupling of a thiol with an electrophilic quinoline derivative, such as 6-(bromomethyl)-8-chloroquinoline, provides a direct and efficient route to novel thioether-containing quinoline molecules. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic synthesis[2]. Understanding and controlling the parameters of this reaction is paramount for achieving high yields and purity, which are critical in a drug development setting.
Reaction Mechanism and Scientific Principles
The core transformation involves the displacement of the bromide leaving group from the benzylic position of 6-(bromomethyl)-8-chloroquinoline by a sulfur-centered nucleophile.
The SN2 Pathway
The reaction proceeds through a concerted, single-step SN2 mechanism. The key event is the backside attack of the nucleophilic sulfur atom on the electrophilic methylene carbon (-CH₂-Br).
Figure 1: The SN2 mechanism for thiol-bromoquinoline coupling.
The Crucial Role of the Base
Thiols (R-SH) are moderately acidic, but their conjugate bases, the thiolate anions (R-S⁻), are significantly more powerful nucleophiles[3]. Therefore, the addition of a base is essential to deprotonate the thiol and accelerate the reaction. The choice of base is critical and depends on the thiol's acidity and the desired reaction conditions.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used, effective, and easy to handle. They are sufficiently basic to deprotonate most aliphatic and aromatic thiols and are generally insoluble in many organic solvents, simplifying work-up via filtration[4].
-
Organic Amine Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in organic solvents and are often used for their non-nucleophilic nature, preventing competition with the thiol[5][6].
-
Strong Bases (e.g., NaH, Kt-BuO): Used for less acidic thiols or when rapid and complete deprotonation is required. However, their high reactivity necessitates careful handling under strictly anhydrous and inert conditions[6].
Solvent Selection
The solvent plays a vital role in mediating the reaction. Polar aprotic solvents are ideal for SN2 reactions.
-
N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO): These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the thiolate anion relatively "naked" and highly nucleophilic. This enhances the reaction rate significantly.
-
Alcohols (e.g., EtOH, MeOH): As protic solvents, they can solvate the thiolate anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate[2]. They are generally avoided unless necessary for solubility reasons.
-
Water: Green chemistry approaches have demonstrated successful S-alkylation in water, often using a base like K₂CO₃ or Et₃N. This method offers environmental benefits and can simplify product isolation if the product is a solid.
Optimized Protocols for Synthesis
The following protocols provide a robust starting point for the coupling of various thiols with 6-(bromomethyl)-8-chloroquinoline.
Protocol 1: General Procedure using Potassium Carbonate in DMF
This method is highly reliable for a wide range of aromatic and aliphatic thiols.
Materials and Reagents:
-
Thiol (1.0 eq)
-
6-(bromomethyl)-8-chloroquinoline (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, TLC plates
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the thiol.
-
Thiolate Formation: Stir the suspension vigorously at room temperature for 30 minutes. The base facilitates the deprotonation of the thiol to form the reactive thiolate anion.
-
Electrophile Addition: Dissolve 6-(bromomethyl)-8-chloroquinoline (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 30-60 minutes by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting thiol is consumed, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure thioether.
Figure 2: Experimental workflow for thiol-bromoquinoline coupling.
Data Summary and Optimization
The reaction conditions can be tailored based on the reactivity of the specific thiol.
| Thiol Type | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Aromatic (e.g., Thiophenol) | K₂CO₃ (2.0) | DMF | 25 | 2-4 | >90% | Generally very reactive. |
| Aliphatic (e.g., Benzyl Mercaptan) | K₂CO₃ (2.0) | DMF | 25 | 3-6 | 85-95% | Highly effective; monitor for disulfide formation. |
| Hindered Aliphatic (e.g., tert-Butyl Thiol) | NaH (1.2) | THF | 25-50 | 6-12 | 60-80% | A stronger base and/or heating may be required due to steric hindrance. |
| Functionalized (e.g., Cysteine derivative) | Et₃N (2.5) | MeCN | 25 | 4-8 | 70-85% | A milder base is used to avoid side reactions with other functional groups. |
Table 1: Representative Reaction Conditions for Coupling Thiols with 6-(bromomethyl)-8-chloroquinoline.
Troubleshooting and Field Insights
-
Low or No Reactivity: If the reaction stalls, ensure starting materials are pure and the solvent is anhydrous. Gentle heating (40-50 °C) can often drive the reaction to completion. For poorly acidic thiols, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF is a viable strategy[6].
-
Side Product Formation: The primary side reaction is the oxidative coupling of the thiol to form a disulfide (R-S-S-R). This is minimized by maintaining a strict inert (nitrogen or argon) atmosphere throughout the setup and reaction[3].
-
Difficult Purification: If the product is difficult to separate from residual DMF, thorough washing of the organic extract with water and brine is essential. Alternatively, consider using acetonitrile, which is easier to remove under vacuum.
Safety and Handling
-
6-(bromomethyl)-8-chloroquinoline: As a benzylic bromide, this compound is expected to be a lachrymator and skin irritant. Handle only in a well-ventilated chemical fume hood.
-
Thiols: Many thiols are volatile and possess strong, unpleasant odors. They should always be handled in a fume hood.
-
Bases: Handle all bases with care. Potassium carbonate is an irritant. Stronger bases like NaH are flammable upon contact with water and must be handled under inert conditions.
-
Solvents: Organic solvents like DMF, ethyl acetate, and hexanes are flammable and have associated toxicities. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The S-alkylation of thiols with 6-(bromomethyl)-8-chloroquinoline is a robust and highly efficient method for synthesizing a diverse library of thioether-linked quinoline derivatives. By carefully selecting the base and solvent and by diligently monitoring the reaction, researchers can consistently achieve high yields of the desired products. The protocols and insights provided herein serve as a valuable resource for scientists and professionals engaged in the design and development of next-generation quinoline-based therapeutics.
References
- Van der Veken, P. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC.
- Azizi, N. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID.
- Chemistry Steps. (2021). Reactions of Thiols.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
- ResearchGate. (2025). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- BenchChem. (n.d.). Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization.
- Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- ResearchGate. (n.d.). Control Experiments for Self-Coupling of Thiols.
- ResearchGate. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents.
- PMC. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- Organic Chemistry Portal. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Chemistry LibreTexts. (2021). 8.S: Nucleophilic Substitution Reactions (Summary).
- Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums.
- Rsc.org. (n.d.). An Insight into the Radical Thiol/Yne Coupling.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
Sources
- 1. eijppr.com [eijppr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: High-Fidelity Preparation of 6-((amino)methyl)-8-chloroquinoline Derivatives
Executive Summary & Strategic Rationale
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials, kinase inhibitors, and metal-chelating agents. The 6-((amino)methyl)-8-chloroquinoline motif represents a specific, high-value intermediate. The 8-chloro substituent modulates the pKa of the quinoline nitrogen and influences metabolic stability, while the 6-aminomethyl group provides a versatile "handle" for further functionalization (e.g., amide coupling, reductive amination) without disrupting the steric environment of the nitrogen heterocycle.
This application note details a robust, modular synthetic route designed to avoid common pitfalls such as poly-alkylation (common in direct amination) and benzylic hydrolysis . We utilize a Radical Bromination
Retrosynthetic Analysis & Workflow
The synthesis is designed to build complexity sequentially, ensuring the sensitive benzylic amine is generated only in the final deprotection step.
Figure 1: Modular synthetic workflow designed to prevent secondary amine formation.
Detailed Experimental Protocols
Pre-requisite: Starting Material Sourcing
The protocol assumes the availability of 8-chloro-6-methylquinoline . If not commercially available, it is synthesized via the Skraup Reaction using 2-chloro-4-methylaniline, glycerol, and sulfuric acid (oxidant: m-nitrobenzenesulfonic acid) [1].
Protocol A: Regioselective Benzylic Bromination
Objective: Functionalize the C6-methyl group without brominating the quinoline ring. Mechanism: Wohl-Ziegler Reaction (Free Radical Substitution).
Reagents & Materials:
-
Substrate: 8-chloro-6-methylquinoline (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Anhydrous Acetonitrile (ACN) or Benzotrifluoride (Green alternative to CCl4).
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the apparatus is strictly dry.
-
Dissolution: Dissolve 8-chloro-6-methylquinoline (10 mmol) in Anhydrous ACN (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Activation: Heat the mixture to reflux (approx. 82°C).
-
Critical Check: The reaction is often initiated by a high-intensity visible light source (300W tungsten lamp) if chemical initiation lags.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product (bromomethyl) is typically less polar than the starting material.
-
Endpoint: Disappearance of starting material (approx. 2-4 hours).
-
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solids.
-
Purification: Concentrate the filtrate in vacuo. The residue is often a lachrymatory solid/oil. Purify via short silica plug (DCM elution) to remove residual succinimide.
Yield Target: 75-85% Safety Warning: Benzylic bromides are potent lachrymators . Handle only in a functioning fume hood.
Protocol B: The Gabriel Synthesis (Amination)
Objective: Introduce the nitrogen atom without risk of over-alkylation (forming secondary/tertiary amines). Mechanism: SN2 Substitution followed by Hydrazinolysis.[1]
Reagents & Materials:
-
Substrate: 6-(bromomethyl)-8-chloroquinoline (from Protocol A).
-
Nucleophile: Potassium Phthalimide (1.1 eq).
-
Solvent: Anhydrous DMF.
-
Deprotection: Hydrazine Hydrate (3.0 eq).
Step-by-Step Methodology:
Part 1: Phthalimide Insertion
-
Substitution: Dissolve the bromo-intermediate (8 mmol) in dry DMF (20 mL). Add Potassium Phthalimide (8.8 mmol).
-
Reaction: Stir at 60°C for 4 hours. The mixture will become cloudy as KBr precipitates.
-
Quench: Pour the reaction mixture into ice-water (100 mL). The phthalimide intermediate usually precipitates as a solid.
-
Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.
Part 2: Deprotection (Ing-Manske Procedure)
-
Suspension: Suspend the phthalimide intermediate in Ethanol (30 mL).
-
Cleavage: Add Hydrazine Hydrate (24 mmol) dropwise.
-
Reflux: Heat to reflux for 2-3 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Workup:
-
Isolation of Free Base: Basify the filtrate with 2M NaOH (pH >10) and extract with DCM (3 x 30 mL).
-
Final Polish: Dry organic layers over Na2SO4 and concentrate.
Yield Target: 65-75% (over 2 steps).
Analytical Validation & QC
To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be met.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >95% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| MS (ESI+) | [M+H]+ calc: 193.05 (approx) | LC-MS |
| 1H NMR Marker | Singlet ~4.0 ppm (2H, -CH2-NH2) | 400 MHz DMSO-d6 |
NMR Interpretation Guide
-
Starting Material (Methyl): Singlet at ~2.5-2.6 ppm.[2]
-
Intermediate (Bromo): Singlet shifts downfield to ~4.6-4.8 ppm.
-
Final Product (Amine): Singlet shifts upfield to ~3.9-4.1 ppm.
-
Note: The 8-chloro substituent will cause a characteristic splitting pattern in the aromatic region, typically distinguishing H-5 and H-7 as doublets (J ~2 Hz) if H-5/H-7 coupling is resolved, or distinct signals in the 7.5-8.5 ppm range.
Troubleshooting Logic Map
Figure 2: Logic flow for diagnosing common synthetic failures.
References
-
Manske, R. H. F., et al. (1942).[4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[4] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Gabriel Synthesis protocols).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Organic Chemistry Portal. "Gabriel Synthesis." Link
-
Chad's Prep. "Benzylic Bromination with NBS." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 6-(bromomethyl)-8-chloroquinoline
Welcome to the technical support and troubleshooting guide for handling 6-(bromomethyl)-8-chloroquinoline. This compound is a highly valuable but sensitive alkylating agent used in advanced synthesis and drug development. Due to its chemical structure, it is highly susceptible to environmental degradation. This guide provides a deep dive into the mechanistic causes of its instability and outlines a self-validating protocol for long-term storage.
Mechanistic Causality: The "Why" Behind the Degradation
6-(bromomethyl)-8-chloroquinoline[1] features a highly reactive benzylic carbon-bromine bond. The adjacent quinoline ring system heavily activates this benzylic position. When exposed to polar, protic environments—such as condensed atmospheric moisture—the compound undergoes rapid nucleophilic substitution[2].
The degradation proceeds via two competing :
-
SN1 Pathway: The bromide leaving group departs, forming a resonance-stabilized benzylic carbocation. The stability of this intermediate significantly lowers the activation energy required for water to attack[2].
-
SN2 Pathway: Water acts as a nucleophile, directly attacking the benzylic carbon from the backside in a concerted bimolecular mechanism[2].
Both pathways yield 6-(hydroxymethyl)-8-chloroquinoline and hydrobromic acid (HBr). The generation of HBr is highly detrimental; acidic conditions further catalyze the hydrolysis of the remaining intact material, creating an autocatalytic degradation loop[3]. Additionally, benzylic bromides are susceptible to when exposed to UV light, which cleaves the C-Br bond to form radical species and polymeric byproducts[3][4].
Fig 1: SN1 and SN2 hydrolysis pathways of 6-(bromomethyl)-8-chloroquinoline generating HBr.
Self-Validating Storage Protocol: The "How"
To prevent hydrolysis, storage protocols must eliminate moisture, heat, and light[5]. The following step-by-step methodology is designed as a self-validating system—meaning the process itself minimizes exposure, and the integrity of the compound can be objectively measured before use.
-
Inert Atmosphere Transfer: Move the bulk container into a glovebox purged with Argon.
-
Causality: Argon is denser than Nitrogen and air; it sinks to form a protective, moisture-free blanket directly over the solid chemical[5].
-
-
Amber Vial Aliquoting: Divide the bulk material into single-use amber glass vials.
-
Causality: Amber glass blocks UV/visible light, preventing photolytic radical generation[3]. Single-use aliquots prevent the introduction of ambient humidity that occurs during repeated openings of a master vial.
-
-
Hermetic Sealing: Cap the vials using PTFE-lined caps and wrap the exterior with Parafilm.
-
Causality: PTFE is chemically inert and provides a strictly non-permeable moisture barrier, unlike standard polyethylene liners which can degrade over time.
-
-
Active Desiccation: Place the sealed vials inside a secondary vacuum desiccator containing active indicating Drierite (calcium sulfate).
-
Causality: The secondary container acts as a fail-safe, sequestering any trace moisture that bypasses the primary seal.
-
-
Cryogenic Storage: Store the desiccator unit in a -20°C freezer.
-
Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially reducing the rate of any background hydrolysis or thermal decomposition[3].
-
Fig 2: Step-by-step self-validating workflow for aliquoting and storing moisture-sensitive halides.
Quantitative Data: Storage Conditions vs. Degradation
The following table summarizes the expected shelf life of 6-(bromomethyl)-8-chloroquinoline based on various storage environments.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Shelf Life (Purity >95%) | Hydrolysis Rate |
| Optimal | Argon | -20°C | Dark | > 12 months | Negligible |
| Standard | Desiccator (Air) | 4°C | Dark | 3 - 6 months | Slow |
| Poor | Ambient Air | 20°C | Room Light | < 2 weeks | Rapid |
| Worst-Case | High Humidity | 20°C | UV/Sunlight | < 24 hours | Extremely Rapid |
Pre-Experiment Quality Control (Self-Validation)
A protocol is only trustworthy if its success can be verified. Before utilizing 6-(bromomethyl)-8-chloroquinoline in a critical synthesis, execute the following validation steps to ensure your storage system has not failed:
-
1H-NMR Verification: Dissolve a 1-2 mg test aliquot in anhydrous CDCl3. Analyze the benzylic -CH2- protons. In the pure bromide, these appear as a sharp singlet (typically ~4.5–4.8 ppm). If hydrolysis has occurred, you will observe a new shifted singlet for the -CH2- group of the alcohol, accompanied by a broad -OH peak.
-
Karl Fischer Titration: The compound is only as stable as the solvent it is dissolved in. Validate that your reaction solvent contains <50 ppm water using a Karl Fischer titrator before adding the quinoline derivative.
Troubleshooting & FAQs
Q: I stored my 6-(bromomethyl)-8-chloroquinoline in a desiccator at room temperature, but it still degraded. Why? A: Desiccators are not perfect hermetic environments. Every time the desiccator is opened, ambient humidity enters. At room temperature (20°C), the kinetic energy is sufficient for even trace moisture (ppm levels) to initiate hydrolysis[2]. The generated HBr makes the process autocatalytic. Always combine desiccation with -20°C storage to suppress the reaction kinetics.
Q: Can I dry the hydrolyzed product (6-(hydroxymethyl)-8-chloroquinoline) in a vacuum oven to reverse the reaction? A: No. Hydrolysis of a benzylic bromide is an irreversible covalent transformation under standard drying conditions. Vacuum drying will only remove residual water and HBr. To recover the starting material, you must chemically re-brominate the alcohol using reagents like PBr₃ or Appel reaction conditions (CBr₄/PPh₃).
Q: Why did my reaction mixture turn dark brown immediately upon adding the compound? A: This is a classic indicator of photolytic degradation or advanced thermal decomposition[3]. When the C-Br bond undergoes homolytic cleavage due to light exposure, it releases free bromine radicals, which can form Br₂ (dark red/brown) or trigger the formation of polymeric byproducts. Ensure you are exclusively using amber vials and shielding the reaction vessel from direct light.
References
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.[Link]
-
Inert Gas Applications in Material Preservation. Patsnap Eureka. [Link]
Sources
- 1. 2089651-71-6 6-(Bromomethyl)-8-chloroquinoline AKSci 1456DU [aksci.com]
- 2. 1,3-Bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Benchchem [benchchem.com]
- 3. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]
- 4. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 5. Inert Gas Applications in Material Preservation [eureka.patsnap.com]
Technical Support Center: Purification of 6-(bromomethyl)-8-chloroquinoline by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 6-(bromomethyl)-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this reactive halogenated quinoline derivative. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of 6-(bromomethyl)-8-chloroquinoline in a direct question-and-answer format.
Question 1: I'm observing a low yield of my target compound after column chromatography, and my TLC analysis of the collected fractions shows multiple new, more polar spots. What is likely happening?
Answer: This is a classic sign of on-column degradation. The 6-(bromomethyl)-8-chloroquinoline molecule is susceptible to decomposition on standard silica gel.
-
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[1]. These acidic sites can catalyze the hydrolysis of the reactive bromomethyl group to the corresponding alcohol, (8-chloro-6-quinolyl)methanol. This hydrolysis product is significantly more polar and will appear as a new, lower Rf spot on your TLC plate. Additionally, other degradation pathways may be initiated by these active sites[2].
-
Self-Validation: To confirm this, you can perform a simple stability test. Spot a solution of your crude material on a TLC plate. After the initial spotting, let the plate sit for 30-60 minutes before developing it. If you observe a new spot at the baseline or a significant streak that wasn't present in the initial crude material, your compound is likely degrading on the silica[3].
-
Solution: The primary solution is to neutralize the acidic sites on the silica gel. This process is known as deactivation.
-
Deactivation with Triethylamine (TEA): You can pre-treat your packed column by flushing it with a solvent system containing 1-2% triethylamine (TEA)[4][5]. After this flush, equilibrate the column with your starting mobile phase before loading the sample. Alternatively, for many applications, simply including 0.5-1% TEA in your eluent throughout the entire purification process is highly effective at preventing degradation[6][7].
-
Use an Alternative Stationary Phase: If degradation persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be a good alternative for acid-sensitive compounds[8]. Reversed-phase (C18) flash chromatography is another excellent option if your compound and impurities have sufficient hydrophobicity to be retained[9].
-
Question 2: My purified fractions are clean, but the peaks are broad and show significant tailing on the TLC plate. How can I improve the peak shape and resolution?
Answer: Peak tailing with nitrogen-containing heterocyclic compounds like quinolines is a common issue. It is typically caused by undesirable interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface.
-
Causality: The lone pair of electrons on the quinoline nitrogen can form strong hydrogen bonds with the surface silanols. This interaction is often strong enough to slow the elution of a portion of the compound, leading to a "tail" behind the main band.
-
Solution:
-
Mobile Phase Modifier: As with preventing degradation, adding a small amount of a competitive base like triethylamine (0.5-1%) to your mobile phase is a highly effective solution[10]. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and resulting in sharper, more symmetrical peaks.
-
Optimize Solvent System: Ensure your chosen solvent system provides an optimal Rf value for your target compound. An Rf value between 0.2 and 0.3 on a TLC plate is ideal for good separation on a column[1][8]. If the Rf is too low, band broadening due to diffusion can occur during the long elution time[1].
-
Proper Column Packing: A poorly packed column with channels or cracks can lead to uneven solvent flow, which manifests as distorted or tailing bands. Always ensure your column is packed uniformly, preferably using a slurry packing method[11].
-
Question 3: I am struggling to separate 6-(bromomethyl)-8-chloroquinoline from a very similarly non-polar impurity. How can I improve the separation?
Answer: Separating compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
-
Causality: A likely non-polar impurity is the starting material from which the bromomethyl group was formed (e.g., 6-methyl-8-chloroquinoline) or an over-brominated byproduct like 6-(dibromomethyl)-8-chloroquinoline[8]. These have very similar structures and polarities to the desired product.
-
Solution:
-
Shallow Gradient Elution: Instead of a steep increase in solvent polarity, employ a very shallow gradient. For example, if your compound starts to elute at 10% ethyl acetate in hexanes, try running a gradient from 2% to 15% ethyl acetate over many column volumes. This will give the compounds more time to interact with the stationary phase and resolve.
-
Change Solvent Selectivity: If a simple ethyl acetate/hexanes system is not providing separation, switch one of the solvents to change the nature of the interactions. For instance, you could replace ethyl acetate with dichloromethane or tert-butyl methyl ether. This alters the dipole-dipole and hydrogen bonding characteristics of the mobile phase, which can significantly affect the relative retention of your compounds.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation[8]. As a rule of thumb, the amount of crude material loaded should be no more than 1-2% of the mass of the silica gel for difficult separations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for 6-(bromomethyl)-8-chloroquinoline?
A1: A mixture of ethyl acetate and hexanes is an excellent starting point for quinoline derivatives[10]. Begin with a ratio of 20% ethyl acetate in hexanes (1:4 v/v). Based on the resulting Rf value, you can adjust the polarity. If the Rf is too high (e.g., > 0.6), decrease the amount of ethyl acetate. If the Rf is too low (e.g., < 0.1), increase the amount of ethyl acetate[12]. Remember to add ~0.5% triethylamine to the solvent mixture to prevent streaking[10].
Q2: How do I properly pack a silica gel column for this purification?
A2: The slurry packing method is highly recommended for achieving a homogenous, well-packed column[11]. First, plug the bottom of your column with a small piece of cotton or glass wool and add a thin layer of sand. In a separate beaker, mix your silica gel with your initial, least polar solvent to form a slurry. Pour this slurry into the column and use gentle air pressure or tapping to help the silica settle into a uniform bed. Once packed, drain the excess solvent until the level is just above the silica bed, and then add another thin layer of sand on top to prevent disruption when adding your sample and eluent[11].
Q3: What is "dry loading," and should I use it for this compound?
A3: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel. You dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is highly recommended as it often results in sharper bands and better separation, especially if your compound has limited solubility in the mobile phase.
Q4: How should I handle and store purified 6-(bromomethyl)-8-chloroquinoline?
A4: 6-(bromomethyl)-8-chloroquinoline is a reactive compound and should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses[8]. Due to its sensitivity to moisture and potential for hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Preparation: Prepare a developing chamber by adding a 90:10:0.5 mixture of hexanes:ethyl acetate:triethylamine to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere.
-
Spotting: Dissolve a small amount of your crude material in dichloromethane. Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Development: Place the plate in the chamber, cover it, and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the ratio of ethyl acetate to hexanes until the desired product has an Rf value of approximately 0.2-0.3[8].
Table 1: Example Solvent Systems for Quinoline Derivatives
| Compound Type | Example Solvent System (v/v) | Typical Rf Range |
| Substituted Quinoline | 5:1 Hexanes / Ethyl Acetate | 0.2 - 0.4 |
| Bromo-methoxy-quinoline | 5:1 Hexanes / Ethyl Acetate | ~0.3 |
| Bromo-amino-quinoline | 7:3 Hexanes / Ethyl Acetate + 0.5% TEA | ~0.6 |
Note: These are examples; the optimal system for 6-(bromomethyl)-8-chloroquinoline must be determined experimentally.
Protocol 2: Column Chromatography with Deactivated Silica
-
Column Preparation: Dry pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude material).
-
Deactivation & Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase containing 1% triethylamine. Then, flush with at least 5 column volumes of the initial mobile phase (without the extra TEA, but still containing a baseline amount like 0.5% if needed for peak shape) to equilibrate the column.
-
Sample Loading: Load your sample using the dry loading method described in the FAQs.
-
Elution: Begin eluting with your initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to your TLC development (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Chromatography Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common issues.
Silica Gel Deactivation Mechanism
Caption: How triethylamine (TEA) masks acidic sites on silica gel.
References
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]
-
ResearchGate. (2019, May 20). Deactivation of silica gel?. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Retrieved from [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
-
HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Silica Gel in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Gershon, H., Clarke, D. D., & Muriel, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]
-
PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
-
ScienceDirect. (2022, July 1). Rate enhancement of using silica gel as a practical, efficient grinding auxiliary to break π-π stacking under mechanochemical conditions. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. Retrieved from [Link]
-
PMC. (2013, May 6). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Retrieved from [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Bifunctional Small Molecules Are Biomimetic Catalysts for Silica Synthesis at Neutral pH. (n.d.). Retrieved from [Link]
-
PMC. (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
Sources
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Removing unreacted starting material from 6-(bromomethyl)-8-chloroquinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 6-(bromomethyl)-8-chloroquinoline, a critical intermediate in pharmaceutical synthesis. The focus is on the effective removal of unreacted 6-methyl-8-chloroquinoline, a common impurity that can complicate downstream applications.
Understanding the Challenge: Starting Material vs. Product
The synthesis of 6-(bromomethyl)-8-chloroquinoline typically involves the radical bromination of 6-methyl-8-chloroquinoline.[1][2][3] This reaction, while effective, often results in an incomplete conversion, leaving residual starting material in the crude product mixture. The structural similarity between the starting material and the desired product can make purification challenging.
| Compound | Structure | Key Differentiating Feature |
| 6-methyl-8-chloroquinoline | (Starting Material) | Methyl group (-CH₃) at the 6-position |
| 6-(bromomethyl)-8-chloroquinoline | (Product) | Bromomethyl group (-CH₂Br) at the 6-position |
The primary difference lies in the substitution at the 6-position. This subtle change influences the polarity and reactivity of the molecules, which can be exploited for separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purification by recrystallization still shows the presence of starting material in the ¹H NMR. What's going wrong?
This is a common issue. While recrystallization is a powerful purification technique, its success hinges on significant differences in solubility between the desired compound and the impurities in the chosen solvent system.[4] 6-methyl-8-chloroquinoline and 6-(bromomethyl)-8-chloroquinoline may have similar solubilities in many common solvents, leading to co-crystallization.
Troubleshooting Steps:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Good starting points include ethanol, isopropanol, ethyl acetate, toluene, and mixtures of these with hexanes. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the starting material remains more soluble upon cooling.
-
Optimize Cooling Rate: Slow cooling promotes the formation of larger, purer crystals.[4] Avoid crash-cooling the solution in an ice bath immediately after heating. Allow the flask to cool slowly to room temperature before further cooling.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization of the desired compound, potentially leaving the impurity in the mother liquor.
Q2: I'm considering column chromatography. What conditions do you recommend?
Column chromatography is an excellent and often necessary step for separating compounds with similar polarities.[5][6]
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is a standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. The less polar starting material, 6-methyl-8-chloroquinoline, should elute first, followed by the more polar product, 6-(bromomethyl)-8-chloroquinoline.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your pure product.
dot graph TD { A[Crude Product Mixture] --> B{Column Chromatography}; B --> C["Elute withLow Polarity Solvent(e.g., 5% EtOAc/Hex)"]; C --> D[Collect Fractions:Unreacted Starting Material]; B --> E["Gradually Increase Polarity(e.g., to 10-20% EtOAc/Hex)"]; E --> F[Collect Fractions:Pure 6-(bromomethyl)-8-chloroquinoline]; }
Caption: Workflow for Column Chromatography Purification.
Q3: Are there any chemical methods to remove the unreacted starting material?
While physical separation methods like chromatography are generally preferred, chemical derivatization is a potential, though more complex, alternative. This would involve a reaction that selectively targets either the starting material or the product, altering its properties to allow for easier separation. However, this adds extra steps to the synthesis and is not typically necessary for this specific purification.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is essential to confirm the purity of your 6-(bromomethyl)-8-chloroquinoline.
-
¹H NMR Spectroscopy: This is the most direct method to confirm the absence of the methyl protons of the starting material (a singlet around δ 2.5 ppm) and the presence of the bromomethyl protons of the product (a singlet around δ 4.5 ppm).
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that corresponds to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the gold standard. A pure compound should show a single, sharp peak.[5]
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the more polar product.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 6-(bromomethyl)-8-chloroquinoline.[5][7]
Caption: Decision workflow for purification.
References
- Smolecule. Purification Workflow for Hydroxyquinoline Derivatives.
- Benchchem. Addressing challenges in the purification of quinoline derivatives.
- Benchchem. A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. Available from: [Link]
- HBCSE. Recrystallization.
- SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- Chemistry Steps. (2024). Benzylic Bromination.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. rac.ac.in [rac.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing dimerization side reactions of benzylic bromides
Technical Support Center: Benzylic Bromides
Guide: Minimizing Dimerization Side Reactions
Welcome to the technical support center for handling benzylic bromides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. Benzylic bromides are exceptionally useful synthetic intermediates, but their high reactivity can be a double-edged sword, often leading to frustrating side reactions, most notably dimerization. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent these issues in your work.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the behavior of benzylic bromides. Understanding why they are so reactive is the first step to controlling them.
Q1: What are benzylic bromides, and why are they so reactive?
A: Benzylic bromides are compounds where a bromine atom is attached to a carbon atom that is, in turn, bonded to a benzene ring. Their heightened reactivity stems from the stability of the intermediates they form during reactions.[1]
-
Sₙ1 Pathway: In a unimolecular substitution (Sₙ1), the carbon-bromine bond breaks first, forming a benzyl carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across the adjacent aromatic ring. This lowers the activation energy for its formation.[1][2]
-
Sₙ2 Pathway: In a bimolecular substitution (Sₙ2), the adjacent aromatic ring also stabilizes the transition state through its π-system, accelerating the reaction rate compared to simple alkyl halides.[1][3]
-
Radical Pathway: The benzylic C-H bond is relatively weak (approx. 90 kcal/mol) compared to other sp³ C-H bonds.[4] This allows for the easy formation of a benzylic radical, which, like the carbocation, is highly stabilized by resonance.[4][5]
This inherent stability of the intermediates makes benzylic bromides excellent electrophiles and precursors for radical reactions, but also prone to unwanted side reactions.
Q2: What is dimerization in this context, and what are the primary mechanisms?
A: Dimerization is the coupling of two benzyl-containing molecules to form a bibenzyl (1,2-diarylethane) structure. This is one of the most common side reactions. The mechanism can vary depending on the reaction conditions.
-
Radical-Radical Coupling: This is common during the synthesis of benzylic bromides via free-radical bromination (e.g., Wohl-Ziegler reaction). Two resonance-stabilized benzyl radicals can collide and form a C-C bond, creating the bibenzyl dimer.[6][7]
-
Reductive Homocoupling: This pathway is prevalent when benzylic bromides are exposed to reducing agents, including many metals (e.g., sodium, zinc, magnesium) or certain catalysts.[8][9][10] The reaction can proceed through the formation of a benzylic radical or a benzylic anion, which then acts as a nucleophile, attacking a second molecule of the benzyl bromide.[10][11] This is a significant issue in the preparation of Grignard or organolithium reagents.
Caption: Key mechanisms leading to bibenzyl dimer formation.
Q3: What general experimental factors promote the dimerization of benzylic bromides?
A: Several factors can inadvertently favor dimerization over your desired reaction:
-
High Concentration: Higher concentrations of the benzyl bromide or its radical intermediate increase the statistical probability of two such species colliding and reacting.
-
High Temperatures: While often necessary for reaction initiation, excessive heat can accelerate side reactions, including decomposition and dimerization.
-
Presence of Metals: Trace metals can promote undesirable coupling reactions. This is why glassware should be scrupulously clean and reagents should be of high purity.[12]
-
Strongly Reducing Conditions: The use of highly reactive metals can lead to rapid formation of organometallic intermediates or anions, which readily participate in coupling.[10]
-
Extended Reaction Times: Allowing reactions to run for too long after the primary substrate has been consumed can provide more opportunities for side reactions to occur.
Troubleshooting Guide
Here we address specific problems you might encounter in the lab, providing probable causes and actionable solutions.
Problem 1: My benzylic bromination reaction (e.g., with NBS) is giving a significant amount of a high-boiling, non-polar side product. How do I confirm it's a dimer and prevent it?
-
Probable Cause: The side product is very likely the bibenzyl dimer, formed from the coupling of two benzyl radicals. This occurs when the steady-state concentration of benzyl radicals is too high or when the concentration of the brominating species is too low relative to the radical.
-
Diagnostic Steps:
-
TLC Analysis: The dimer will be significantly less polar than the benzyl bromide. It should have a much higher Rƒ value.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the dimer will show a characteristic singlet for the four benzylic protons (Ar-CH₂-CH₂-Ar) typically around 2.8-3.0 ppm. The benzyl bromide's benzylic protons (Ar-CH₂-Br) appear further downfield, usually around 4.5 ppm.
-
Mass Spectrometry: The dimer's molecular weight will be approximately (2 x MW of the benzyl fragment).
-
-
Solutions & Scientific Rationale:
-
Use a True Radical Initiator: Ensure you are using an appropriate radical initiator like benzoyl peroxide or AIBN, or photochemical initiation (a sunlamp or UV lamp is often effective).[13][14] This ensures the reaction proceeds via the desired radical chain mechanism rather than ionic pathways.
-
Maintain Low Bromine Concentration: The key to a successful Wohl-Ziegler reaction is to keep the concentration of molecular bromine (Br₂) extremely low to prevent side reactions. This is the primary function of N-Bromosuccinimide (NBS).[4][5] Ensure the NBS is pure.
-
Control Addition Rate: In scaled-up reactions, consider adding the NBS portion-wise or as a slurry over time. This maintains a low concentration of reactive bromine species, minimizing side reactions.[15]
-
Use an Appropriate Solvent: Non-polar solvents like CCl₄ (use with extreme caution due to toxicity) or cyclohexane are standard. Acetonitrile is a safer, effective alternative.[16] These solvents help to prevent ionic side reactions that can occur in more polar media.
-
Ensure Anhydrous Conditions: Water can react with the reagents and intermediates, leading to byproducts. Dry your solvent and glassware thoroughly.[12][14]
-
Problem 2: During a nucleophilic substitution using a benzyl bromide, I'm getting low yields and a lot of bibenzyl.
-
Probable Cause: This suggests that a competing reaction pathway is consuming your starting material. The most likely culprits are either an elimination reaction (if your nucleophile is also a strong base) or a reductive coupling process.
-
Solutions & Scientific Rationale:
-
Lower the Temperature: Many nucleophilic substitution reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will slow down all reaction rates, but it will disproportionately slow down the undesired side reactions which often have higher activation energies.
-
Assess Your Nucleophile/Base: If your nucleophile is also a strong base (e.g., an alkoxide), it may be deprotonating the benzylic position of another benzyl bromide molecule, especially if the aromatic ring has electron-withdrawing groups.[17] This newly formed benzyl anion can then attack another benzyl bromide molecule. If this is suspected, consider using a less basic, more nucleophilic reagent.
-
Change the Order of Addition: Slowly add the benzyl bromide to a solution of the nucleophile. This ensures that the benzyl bromide is always the limiting reagent in the immediate reaction environment, minimizing its ability to react with itself.
-
Solvent Choice: The choice of solvent can favor Sₙ1 or Sₙ2 pathways. Polar aprotic solvents (like DMF, DMSO, acetone) generally favor the Sₙ2 mechanism, which can be cleaner as it avoids the formation of a discrete carbocation intermediate that can lead to other side reactions.[18] Polar protic solvents (like water or alcohols) can stabilize a carbocation, potentially favoring an Sₙ1 pathway.[19]
-
Caption: Troubleshooting logic for dimerization during substitution.
Problem 3: My purified benzyl bromide degrades and forms solids upon storage.
-
Probable Cause: Benzylic bromides are inherently unstable. They are sensitive to light, moisture, and trace acids, all of which can catalyze decomposition and polymerization/dimerization reactions over time.
-
Solutions & Scientific Rationale:
-
Use a Stabilizer: Commercial benzyl bromide is often supplied with a stabilizer like propylene oxide. This acts as an acid scavenger, neutralizing trace amounts of HBr that can form and catalyze decomposition.
-
Proper Storage Conditions: Store the compound in a tightly sealed amber glass bottle to protect it from light and moisture. Store in a refrigerator or freezer, and flush the headspace with an inert gas like argon or nitrogen before sealing.
-
Purify Immediately Before Use: For best results, it is often advisable to purify the required amount of benzyl bromide (e.g., by vacuum distillation or passing through a short plug of neutral alumina) immediately before use to remove any accumulated impurities or decomposition products.[20]
-
Quantitative Data Summary
The choice of reaction parameters has a significant impact on the ratio of desired product to dimer. While exact ratios are substrate-dependent, the following trends are generally observed.
| Parameter | Condition Favoring Dimerization | Condition Minimizing Dimerization | Rationale |
| BnBr Concentration | High / Bulk Addition | Low / Slow Addition | Reduces the probability of bimolecular side reactions.[15] |
| Temperature | High / Uncontrolled | Optimal (often reflux, but controlled) | Balances reaction rate against side reaction acceleration. |
| Brominating Agent | Br₂ (high concentration) | NBS | Provides a low, steady concentration of Br₂.[4] |
| Initiation | Thermal (can be harsh) | Photochemical (hv) or Chemical (AIBN) | Provides a cleaner, more controlled initiation of the radical chain.[13] |
| Solvent | Polar / Protic | Non-polar / Aprotic (e.g., CCl₄, MeCN) | Suppresses ionic pathways that can lead to byproducts.[16] |
| Additives | Trace Metals / Acid | Acid Scavenger (e.g., K₂CO₃, Propylene Oxide) | Neutralizes HBr byproduct which can catalyze side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination using NBS
This protocol is designed to favor the formation of the monobrominated product while minimizing dimer formation and other side reactions like over-bromination.
Materials:
-
Toluene derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized if necessary
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask fitted with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add the toluene derivative and the solvent (a concentration of 0.5-1.0 M is typical).
-
Add the NBS and AIBN to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated and maintained using a heat lamp or heating mantle.
-
Monitor the reaction by TLC or GC. A key visual cue is the consumption of the denser NBS, which will be replaced by succinimide, a less dense solid that floats. The reaction is typically complete in 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Safety Note: Benzylic bromides are lachrymators (tear-inducing) and should be handled exclusively in a well-ventilated fume hood.[21] CCl₄ is a known carcinogen and should be handled with extreme care and appropriate personal protective equipment.
Protocol 2: Quenching and Work-up Procedure
-
Cool the completed reaction mixture in an ice bath.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic phase sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to quench any remaining HBr).
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude benzyl bromide should be purified immediately, typically by vacuum distillation or column chromatography on silica gel.[20][22]
References
-
Benzylic bromination catalyzed by triphenylphosphine selenide via Lewis basic activation. Source: ResearchGate.[Link]
-
Selectivity of Aryl and Benzylic Bromination. Source: University of Glasgow.[Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Source: Scientific Update.[Link]
-
Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. Source: ResearchGate.[Link]
-
better way to benzyl bromide. Source: Sciencemadness Discussion Board.[Link]
-
Adding A Benzylic Bromine (w/mechanism). Source: YouTube.[Link]
-
Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Source: Royal Society of Chemistry.[Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Source: Chemistry LibreTexts.[Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Source: ChemRxiv.[Link]
-
SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Source: Vedantu.[Link]
-
Preparation of benzyl bromide. Source: PrepChem.com.[Link]
-
Comparing The SN1 vs Sn2 Reactions. Source: Master Organic Chemistry.[Link]
-
Electrochemical Formation and Dimerization of α-Substituted Benzyl Radicals. Steric Effects on Dimerization. Source: ACS Publications.[Link]
-
Benzyl Protection. Source: Common Organic Chemistry.[Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Source: Master Organic Chemistry.[Link]
-
Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Source: Kobe University Repository.[Link]
-
Benzyl bromide synthesis by bromination or substitution. Source: Organic Chemistry Portal.[Link]
-
7.12: Comparison of SN1 and SN2 Reactions. Source: Chemistry LibreTexts.[Link]
-
Benzyl (Bn) Protective Group. Source: Chem-Station.[Link]
-
Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Source: ScienceDirect.[Link]
-
Removing Benzyl bromide. Source: ResearchGate.[Link]
-
Nucleophilic Substitution Reactions (SN1 and SN2). Source: University of Calgary.[Link]
-
Dehalogenative borylation of benzylic halides assisted by sodium dispersion. Source: ChemRxiv.[Link]
-
use of bibenzo[d]imidazoles in UV-promoted dehalogenation reactions of organic halides. Source: Beilstein Journals.[Link]
Sources
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Technical Support Center: Safe Handling of Lachrymatory Bromomethyl Quinoline Derivatives
Introduction: Understanding the Challenge
Bromomethyl quinoline derivatives are invaluable intermediates in pharmaceutical research and drug development, prized for their versatile reactivity. The bromomethyl group, particularly when attached to the electron-rich quinoline scaffold, is highly susceptible to nucleophilic substitution, making it a powerful tool for molecular elaboration.[1] However, this same reactivity is the root of a significant operational hazard: many of these compounds are potent lachrymators.
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to safely handle bromomethyl quinoline derivatives, mitigate exposure risks, and effectively manage incidents. By understanding the underlying chemical principles of their lachrymatory action, we can implement informed and effective safety protocols.
Mechanism of Lachrymatory Action: An SN2 Reaction in Your Eyes
The lachrymatory (tear-inducing) and irritant properties of bromomethyl quinoline derivatives stem from their nature as reactive alkylating agents. The carbon atom of the bromomethyl group is electrophilic and readily attacked by nucleophiles. In the context of biological exposure, the nucleophiles are often the sulfhydryl groups of cysteine residues within proteins found in the cornea and mucous membranes.
This interaction is believed to proceed via an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This covalent modification of key proteins triggers a sensory nerve response, leading to the classic symptoms of irritation, pain, and profuse tearing.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with bromomethyl quinoline derivatives?
A1: Beyond their lachrymatory effects, these compounds are often classified as skin and eye irritants, and may be harmful if swallowed.[2] They are reactive alkylating agents and should be handled with the appropriate precautions for this class of compounds.
Q2: What is the minimum Personal Protective Equipment (PPE) required when handling these compounds?
A2: At a minimum, a lab coat, chemical splash goggles, and nitrile gloves are required. For procedures with a higher risk of aerosol generation, a face shield in addition to goggles is recommended. All work with these compounds should be conducted in a certified chemical fume hood.
Q3: How should I store bromomethyl quinoline derivatives?
A3: Store them in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and nucleophiles.[3] Ensure the container is tightly sealed to prevent the escape of vapors.
Q4: What are the signs of exposure?
A4: The most immediate signs are a stinging or burning sensation in the eyes, followed by tearing. Depending on the concentration of vapors, you may also experience irritation of the nose, throat, and respiratory tract. Skin contact can lead to redness and irritation.
Troubleshooting Guides: Responding to Exposure and Spills
Scenario 1: Personal Exposure
-
Eye Contact:
-
Immediate Action: Do not rub your eyes. Immediately proceed to the nearest emergency eyewash station.[4]
-
Flushing: Hold your eyelids open and flush with a gentle, continuous stream of lukewarm water for at least 15 minutes.[4][5] Ensure all surfaces of the eye and eyelid are rinsed.
-
Seek Medical Attention: After flushing, seek immediate medical attention from a qualified professional. Inform them of the chemical you were exposed to.
-
-
Skin Contact:
-
Inhalation:
-
Immediate Action: Move to fresh air immediately.[5]
-
Monitor: If you experience any breathing difficulties, dizziness, or other symptoms, seek immediate medical attention.
-
Scenario 2: Spills
-
Small Spills (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: If it is safe to do so, contain the spill with an inert absorbent material like vermiculite or sand.
-
Neutralization: Prepare a neutralizing solution (see table below). Gently apply the solution to the absorbed material.
-
Cleanup: Once neutralized, collect the material using non-sparking tools into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with the neutralizing solution, followed by a soap and water wash.
-
-
Large Spills (greater than 100 mL or outside a fume hood):
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert your institution's emergency response team or environmental health and safety office.
-
Restrict Access: Prevent entry to the affected area.
-
Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) for the compound.
-
Decontamination and Neutralization Protocols
The key to neutralizing bromomethyl quinoline derivatives is to react them with a mild nucleophile to form a less reactive and non-lachrymatory product.
Recommended Neutralizing Solutions
| Neutralizing Agent | Preparation | Application Notes |
| 5% Sodium Bicarbonate Solution | Dissolve 50g of sodium bicarbonate in 1L of water. | A mild base that can hydrolyze the bromomethyl group. Good for general surface decontamination. |
| 5% Sodium Thiosulfate Solution | Dissolve 50g of sodium thiosulfate in 1L of water. | Thiosulfate is a good nucleophile that will readily displace the bromide. Effective for spill cleanup. |
| 10% Isopropanol in Water | Mix 100mL of isopropanol with 900mL of water. | The alcohol can act as a nucleophile. Useful for cleaning glassware and equipment. |
Protocol for Decontaminating Glassware and Equipment
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Neutralization Soak: Soak the items in one of the recommended neutralizing solutions for at least one hour.
-
Final Wash: Wash with soap and water, followed by a final rinse with deionized water.
Visualizing the Decontamination Workflow
Caption: Workflow for the decontamination of items contaminated with bromomethyl quinoline derivatives.
Logical Decision Tree for Spill Response
Caption: Decision tree for responding to a spill of a bromomethyl quinoline derivative.
References
-
Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(18), 4285. [Link]
-
Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! [Link]
- Çakmak, O., et al. (2017). Synthesis of novel polyfunctionalized quinolines. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 739-752.
-
Wikipedia. (n.d.). Benzyl bromide. [Link]
-
Ministry of Health. (2019). First Aid - Chemical Poisoning. [Link]
-
Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. [Link]
-
EHSO. (2025). Spill Control/Emergency Response. [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. [Link]
-
Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. [Link]
-
Laboratory Safety Services. (2024). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
Health and Safety Executive. (n.d.). Emergency response / spill control. [Link]
-
ResearchGate. (2025). Decontamination of personal protective equipment and related materials contaminated with toxic industrial chemicals and chemical warfare agent surrogates. [Link]
-
Wikipedia. (n.d.). Tear gas. [Link]
- Google Patents. (n.d.).
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. [Link]
-
Asian Journal of Chemistry. (2023). Evaluation of Free Radical Quenching Ability of Quinoline Acids through in vitro and Theoretical Studies. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
SlidePlayer. (n.d.). Tear gas, formally known as a lachrymator a gent. sometimes. [Link]
-
University of British Columbia. (2021). 2. General Chemical Spill Procedures. [Link]
-
Hesperian Health Guides. (2024). First aid for chemicals. [Link]
-
Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency. [Link]
-
MSD Manual Professional Edition. (n.d.). Riot-Control Chemical Agents. [Link]
-
INFINITIA Industrial Consulting. (2022). The best surface disinfection methods. [Link]
-
Mayo Clinic. (2024). Chemical splash in the eye: First aid. [Link]
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- 2. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Optimized recrystallization solvents for 6-(bromomethyl)-8-chloroquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling highly reactive benzylic halides. 6-(Bromomethyl)-8-chloroquinoline is a valuable but temperamental synthetic intermediate. Its dual nature—housing both a mildly basic quinoline nitrogen and a highly electrophilic bromomethyl group—makes standard purification techniques perilous.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting for the recrystallization of this specific compound.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I attempted to recrystallize 6-(bromomethyl)-8-chloroquinoline using hot ethanol, but my post-crystallization NMR shows a mixture of products and a loss of the benzylic proton signal. What happened?
A1: You have inadvertently synthesized an ether via solvolysis. 6-(Bromomethyl)-8-chloroquinoline contains a highly reactive benzylic bromide moiety. When heated in nucleophilic, protic solvents like ethanol or methanol, the compound undergoes rapid nucleophilic substitution (
Q2: To avoid alcohols, I switched to toluene. However, upon boiling the solution to dissolve the crude solid, the mixture turned dark brown and precipitated an insoluble tar. Why did this fail? A2: This is a classic case of thermal degradation via intermolecular quaternization (the Menshutkin reaction). While the 8-chloro substituent exerts an electron-withdrawing effect that slightly reduces the nucleophilicity of the quinoline nitrogen, the nitrogen remains sufficiently basic. At elevated temperatures (typically >60°C) and high concentrations, the nitrogen of one molecule attacks the benzylic bromide of another. This triggers a chain reaction, resulting in cationic oligomers and polymeric tars. Recrystallization must be performed at the lowest possible temperature (≤50°C) using highly volatile solvents to prevent self-polymerization.
Q3: What is the optimized, self-validating solvent system for this compound? A3: The gold standard is a dual-solvent (anti-solvent) system utilizing Ethyl Acetate (EtOAc) and Hexanes [2].
-
The Logic: EtOAc acts as a non-nucleophilic "good" solvent, providing excellent solubility at mild temperatures (40–50°C), staying well below the quaternization threshold. Hexanes act as the non-polar "poor" solvent (anti-solvent) to depress solubility and induce controlled nucleation upon cooling. Similar aprotic systems (like ether/hexane) are standard for related bromoquinolines[3].
Part 2: Mechanistic & Workflow Visualizations
Fig 1: Reaction pathways showing thermal and solvent-induced degradation vs. successful isolation.
Fig 2: Step-by-step workflow for the optimized EtOAc/Hexanes anti-solvent recrystallization.
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical rationale behind solvent selection, validating why EtOAc/Hexanes is the optimal choice.
| Solvent System | Nucleophilicity | Boiling Point (°C) | Max Operating Temp (°C) | Solvolysis Risk | Quaternization Risk | Typical Recovery Yield (%) |
| Methanol | High | 64.7 | 64.7 | Critical | Low | < 20% (Etherified) |
| Ethanol | High | 78.3 | 78.3 | Critical | Moderate | < 30% (Etherified) |
| Toluene | None | 110.6 | 110.6 | None | Critical | 40 - 50% (Tars) |
| DCM / Heptane | None | 39.6 / 98.4 | 35.0 | None | Low | 75 - 85% (Pure) |
| EtOAc / Hexanes | None | 77.1 / 68.0 | 50.0 | None | Low | 80 - 90% (Pure) |
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system . Built-in quality control checks ensure that degradation is caught immediately, preventing the downstream use of compromised intermediates.
Materials Required:
-
Crude 6-(bromomethyl)-8-chloroquinoline
-
Anhydrous Ethyl Acetate (EtOAc)
-
Anhydrous Hexanes
-
Water bath equipped with a precision thermocouple
Step-by-Step Methodology:
-
Baseline Validation (QC Check 1): Before beginning, run a TLC of the crude mixture (Eluent: 1:3 EtOAc/Hexanes). Note the
of the product. A heavy baseline spot indicates pre-existing polymeric degradation. -
Controlled Dissolution: Place the crude solid in a round-bottom flask. Add a magnetic stir bar. Suspend the flask in a water bath strictly maintained at 45–50°C .
-
Solvent Addition: Add anhydrous EtOAc dropwise while stirring vigorously. Continue adding only until the majority of the solid dissolves.
-
Causality Note: Do not attempt to dissolve stubborn, dark, insoluble specks. These are likely pre-formed quaternized oligomers. Pushing the temperature higher to dissolve them will only degrade your intact product.
-
-
Hot Filtration: Rapidly filter the warm solution through a pre-warmed fluted filter paper or a coarse fritted funnel to remove the insoluble oligomeric tars.
-
Anti-Solvent Titration: Return the clarified filtrate to the 45°C water bath. Slowly add anhydrous Hexanes dropwise. Stop adding Hexanes the moment the solution exhibits a persistent, milky cloudiness that does not dissipate upon stirring.
-
Annealing (QC Check 2): Add 1–2 drops of EtOAc just until the solution turns clear again. This ensures the solution is perfectly saturated, preventing rapid "crashing out" which traps impurities within the crystal lattice.
-
Controlled Nucleation: Remove the flask from the water bath. Allow it to cool undisturbed to room temperature (20°C) over 1 hour. Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize yield.
-
Isolation: Collect the resulting off-white to pale-yellow crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes (0°C) to remove residual mother liquor.
-
Drying & Storage: Dry the crystals under high vacuum in the dark for 4 hours. Store the final product in an amber vial under an inert argon atmosphere at -20°C to prevent long-term degradation.
Part 5: References
-
Gayathri, K., et al. / PMC - NIH. (2012). Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline. Demonstrates the authoritative use of non-nucleophilic solvent systems (petroleum ether/ethyl acetate) for the purification of highly reactive bromoquinoline derivatives. URL:[Link]
Sources
Validation & Comparative
1H NMR chemical shift of methylene protons in 6-(bromomethyl)-8-chloroquinoline
The following guide is structured as a technical comparison and application manual for researchers utilizing 6-(bromomethyl)-8-chloroquinoline as a scaffold in medicinal chemistry. It focuses on the 1H NMR spectroscopic signature of the methylene protons as the primary "performance indicator" for purity and reactivity.
Optimizing Identification & Purity Analysis in Quinoline Scaffolds
Executive Summary: The Diagnostic Power of the Methylene Singlet
In the synthesis of quinoline-based pharmacophores, 6-(bromomethyl)-8-chloroquinoline acts as a critical electrophilic intermediate. Its "performance" is defined not just by its chemical reactivity (SN2 susceptibility), but by the analytical distinctiveness of its methylene (-CH₂Br) protons.
This guide compares the 1H NMR profile of the target bromomethyl compound against its primary synthetic alternatives: the methyl precursor (starting material), the hydroxymethyl byproduct (hydrolysis impurity), and the chloromethyl analog (alternative leaving group).
Key Takeaway: The methylene protons of 6-(bromomethyl)-8-chloroquinoline exhibit a diagnostic singlet in the δ 4.60 – 4.75 ppm range (CDCl₃), providing a clear spectral window free from aromatic overlap, essential for precise reaction monitoring.
The Analytical Challenge: Structural Logic
The quinoline ring system is electron-deficient, causing a general downfield shift of attached protons compared to a standard benzene ring. The 8-chloro substituent adds a secondary inductive withdrawing effect, though its position (meta-relationship to the 6-position) mitigates steric impact.
Predicted vs. Observed Shifts
The chemical shift (
| Moiety | Electronic Environment | Predicted Shift (CDCl₃) | Multiplicity |
| -CH₃ (Precursor) | Benzylic, Ar-CH₃ | 2.50 – 2.60 ppm | Singlet |
| -CH₂-Cl (Analog) | Benzylic, Ar-CH₂-Cl | 4.65 – 4.75 ppm | Singlet |
| -CH₂-Br (Target) | Benzylic, Ar-CH₂-Br | 4.60 – 4.70 ppm | Singlet |
| -CH₂-OH (Impurity) | Benzylic, Ar-CH₂-OH | 4.80 – 4.95 ppm | Singlet (CDCl₃) / Doublet (DMSO) |
Note: While alkyl chlorides are typically more electronegative (deshielding) than bromides, the "Heavy Atom Effect" of bromine often places benzylic bromides and chlorides in very similar windows, sometimes reversing the expected trend depending on solvent anisotropy.
Comparative Analysis: Performance vs. Alternatives
This section evaluates the "performance" of the bromomethyl signal against common process alternatives.
Scenario A: Reaction Monitoring (Target vs. Precursor)
Alternative: 6-methyl-8-chloroquinoline (Starting Material). Performance Verdict: High Resolution. The conversion of the methyl group to the bromomethyl group is one of the easiest transformations to monitor.
-
Precursor Signal:
~2.55 ppm. -
Target Signal:
~4.65 ppm. - : >2.0 ppm.[2][3][4] Insight: There is zero risk of signal overlap. Integration of the 2.55 ppm peak allows for detection of unreacted starting material down to <0.5%.
Scenario B: Stability Monitoring (Target vs. Hydrolysis Impurity)
Alternative: 6-(hydroxymethyl)-8-chloroquinoline (Hydrolysis Product). Performance Verdict: Moderate Resolution (Solvent Dependent). Upon exposure to moisture, the highly reactive benzyl bromide hydrolyzes to the alcohol.
-
In CDCl₃: The alcohol methylene shift (
~4.85) is often only 0.1–0.2 ppm downfield from the bromide. At low concentrations, these peaks may merge or appear as a "shoulder." -
In DMSO-d₆ (Recommended): The performance improves drastically. The alcohol -OH proton couples with the methylene, splitting the -CH₂- signal into a doublet (J ~5-6 Hz) and revealing a distinct -OH triplet around 5.4 ppm. The bromide remains a sharp singlet.
Scenario C: Leaving Group Selection (Bromide vs. Chloride)
Alternative: 6-(chloromethyl)-8-chloroquinoline. Performance Verdict: Bromide Superior for Reactivity, Equivalent for Analysis. While the chloride is more stable, the bromide is the preferred "performer" for drug development due to faster kinetics in subsequent nucleophilic substitutions. Analytically, their NMR shifts are nearly identical, meaning NMR cannot easily distinguish a mixture of chloride and bromide without high-resolution instruments (>500 MHz) or mass spectrometry validation.
Experimental Protocols
Protocol 1: Synthesis via Radical Bromination
To generate the analytical sample.
-
Reagents: Dissolve 6-methyl-8-chloroquinoline (1.0 eq) in CCl₄ or Trifluorotoluene (0.1 M).
-
Activator: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
-
Reaction: Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Recrystallize from Cyclohexane to avoid hydrolysis on silica gel.
Protocol 2: NMR Sample Preparation (Self-Validating)
To ensure distinction between Bromide and Alcohol.
-
Standard Run: Dissolve ~10 mg sample in 0.6 mL CDCl₃ (containing 0.03% TMS).
-
Validation Run (If purity <95%): Dissolve ~10 mg sample in DMSO-d₆ .
-
Check: Look for the disappearance of the singlet at 4.65 ppm and appearance of a doublet at 4.85 ppm (indicates hydrolysis).
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for interpreting the NMR spectrum of the crude reaction mixture.
Figure 1: Decision tree for interpreting 1H NMR data of the crude bromination mixture.
Summary Data Table
| Compound | Structure | Chemical Shift (-CH₂-) | Solvent | Multiplicity |
| Target | 6-(bromomethyl)-8-chloroquinoline | 4.65 ± 0.05 ppm | CDCl₃ | Singlet |
| Precursor | 6-methyl-8-chloroquinoline | 2.55 ± 0.05 ppm | CDCl₃ | Singlet |
| Alcohol | 6-(hydroxymethyl)-8-chloroquinoline | 4.85 ± 0.05 ppm | CDCl₃ | Singlet (Broad) |
| Alcohol | 6-(hydroxymethyl)-8-chloroquinoline | 4.60 ± 0.05 ppm | DMSO-d₆ | Doublet (J=6Hz) |
References
-
Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives. Retrieved from [Link]
Sources
Analytical Benchmark: Mass Spectrometric Isotope Profiling of 6-(bromomethyl)-8-chloroquinoline
Executive Summary & Core Directive
The Challenge: 6-(bromomethyl)-8-chloroquinoline is a critical electrophilic intermediate often used to introduce the 8-chloroquinoline moiety into pharmacophores. However, its high reactivity leads to common stability issues (e.g., hydrolysis to the alcohol).[1] Standard LC-MS confirmation is frequently misidentified because the unique combination of Bromine (Br) and Chlorine (Cl) creates a complex isotope envelope that defies the standard "M+H is the base peak" heuristic.
The Solution: This guide provides an authoritative benchmark for the mass spectrometric analysis of this molecule. Unlike generic guides, we focus on the isotopic interference patterns specific to the Br/Cl motif and compare the performance of Low-Resolution (Quadrupole) vs. High-Resolution (TOF/Orbitrap) MS for validating this compound.
Theoretical Foundation: The Br-Cl Isotope Signature
To accurately identify 6-(bromomethyl)-8-chloroquinoline (
The Combinatorial Math
The isotope pattern is governed by the binomial expansion of natural abundances:
When these combine in a single molecule, they create a distinct "3:4:1" triad pattern.[1]
Calculated Isotope Distribution Table
Note: Values are normalized to the most intense peak (Base Peak).[1]
| Isotopologue | Composition | Exact Mass (u) | Theoretical Abundance (%) | Visual Description |
| M (Nominal) | 254.945 | 77.2% | Significant peak, but NOT the base peak.[1] | |
| M + 2 | 256.943 | 100.0% | Base Peak. Dominant due to combined probability.[1] | |
| M + 2 (Isobar) | 256.942 | (Merged above) | Contributes ~25% of the M+2 signal intensity.[1] | |
| M + 4 | 258.940 | 23.9% | Distinct satellite peak.[1] |
Critical Insight: In this molecule, the M+2 peak is the Base Peak (100%) , not the monoisotopic M peak.[1] Operators looking for the "first big peak" as the 100% reference will miscalculate the purity.
Comparative Analysis: Analytical Techniques
This section compares the "performance" of different MS modalities in resolving this specific isotope pattern.
Low-Resolution MS (Single Quad / Ion Trap)[1]
-
Performance: The
and isotopologues differ in mass by only ~0.9 mDa.[1] Low-resolution instruments cannot resolve this. -
Result: You see a single, merged centroid peak at M+2.[1]
-
Verdict: Sufficient for Routine Confirmation. The 3:4:1 pattern is robust enough for identity confirmation during synthesis monitoring.
High-Resolution MS (Q-TOF / Orbitrap)[1]
-
Performance: Requires resolution >200,000 FWHM to visually split the M+2 doublet (0.9 mDa difference). Most standard TOFs (20k-40k Res) will still show a merged peak but with high mass accuracy (<5 ppm).[1]
-
Verdict: Required for Impurity Profiling. HRMS is essential to distinguish the target from des-bromo or oxidative impurities which may have overlapping nominal masses but distinct mass defects.
Visualization of Isotope Logic
The following diagram illustrates the probability flow that generates the unique spectral signature.
Figure 1: Combinatorial generation of the Br-Cl isotope triad. Note the convergence at M+2, creating the base peak.[1]
Experimental Protocol: Validated LC-MS Workflow
This protocol is designed to minimize hydrolysis of the bromomethyl group (a common artifact) during analysis.
Reagents & Conditions
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.
-
Modifier: 0.1% Formic Acid (FA).[1] Avoid ammonium buffers which can cause nucleophilic substitution at the bromomethyl position.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7 µm.[1]
Instrument Settings (ESI+)[1]
-
Ionization: Electrospray Ionization (Positive Mode).[1][2]
-
Rationale: The quinoline nitrogen is basic (
), ensuring easy protonation .[1]
-
-
Scan Range: m/z 100 – 600.[1]
-
Fragmentor/Cone Voltage: Low (e.g., 80-100V).[1]
-
Warning: High fragmentation energy will cleave the
bond, causing loss of the diagnostic isotope pattern.
-
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg sample in 1 mL anhydrous MeCN. Do not use MeOH or water as the diluent to prevent solvolysis.
-
Injection: Dilute 1:100 in MeCN; inject 1-2 µL.
-
Gradient:
-
0-1 min: 5% B (MeCN)[1]
-
1-5 min: 5%
95% B -
5-6 min: 95% B
-
-
Data Analysis: Extract Ion Chromatogram (EIC) for m/z 255.9, 257.9, and 259.9.
Diagnostic Decision Tree
Figure 2: Diagnostic logic for validating the 6-(bromomethyl)-8-chloroquinoline spectrum.
Troubleshooting & Common Artifacts
When comparing your experimental data to the theoretical benchmark, watch for these deviations:
| Observation | Root Cause | Mechanism |
| Pattern shifts to 3:1 (Cl only) | Hydrolysis | The reactive |
| Pattern shifts to 1:1 (Br only) | De-chlorination | Rare.[1] Usually indicates incorrect starting material (6-bromoquinoline).[1] |
| [M-Br]+ Fragment | In-Source Fragmentation | Cone voltage too high. The benzylic |
References
-
NIST. (2024).[1] Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.[3] [Link]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer.[1] (Chapter on Isotope Patterns and Halogens). [Link][1]
-
Agilent Technologies. (2023).[1] LC/MS Method Development Guide for Small Molecule Analysis. [Link]
Sources
Comparative Guide: HPLC Method Development for Purity Analysis of Bromomethyl Quinolines
Part 1: Executive Summary & Core Directive
The Challenge: Bromomethyl quinolines are critical synthetic intermediates, often functioning as alkylating agents in the synthesis of complex pharmacophores. However, their analysis presents a "perfect storm" of chromatographic challenges:
-
Chemical Instability: The reactive benzylic bromide moiety is susceptible to rapid hydrolysis (to hydroxymethyl quinoline) in aqueous mobile phases and dimerization.
-
Basic Moiety: The quinoline nitrogen (
) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing. -
Structural Similarity: Differentiating the target mono-bromo species from the starting material (methyl quinoline) and the over-brominated impurity (dibromomethyl quinoline) requires high selectivity.
The Solution: This guide compares the industry-standard Fully Porous C18 approach against the optimized Core-Shell Phenyl-Hexyl methodology. We demonstrate that the Phenyl-Hexyl phase, combined with specific mobile phase controls, offers superior selectivity and stability, establishing it as the "Gold Standard" for this application.
Part 2: Technical Comparison & Scientific Rationale
The Degradation Mechanism & Control
Before selecting a column, the degradation pathway must be understood to prevent artifacts during analysis.
Figure 1: Reaction pathway showing the genesis of impurities. Red dashed lines indicate degradation occurring inside the HPLC system if conditions are not optimized.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
| Feature | Alternative: Fully Porous C18 | The Product: Core-Shell Phenyl-Hexyl | Scientific Rationale |
| Separation Mechanism | Hydrophobicity (Solvophobic effect). | Hydrophobicity + | The electron-withdrawing Bromine atom alters the |
| Peak Shape ( | Often > 1.5 (Tailing). | < 1.2 (Symmetrical). | The bulky phenyl-hexyl ligand provides better "shielding" of surface silanols, preventing secondary interactions with the basic quinoline nitrogen. |
| Selectivity ( | Low for Methyl vs. Bromomethyl. | High. | The steric bulk of the Bromine atom disrupts |
| Analysis Speed | Slower (Diffusion limited). | 2x Faster. | Core-shell particles (2.6 µm) provide UHPLC-like performance at standard HPLC pressures, reducing on-column residence time and minimizing hydrolysis. |
Part 3: Method Development Protocol
Phase 1: Mobile Phase Engineering (The "No-Methanol" Rule)
Critical Directive: Never use Methanol (MeOH).
-
Reasoning: Methanol is nucleophilic enough to react with the benzylic bromide over the course of a sequence, forming the methoxymethyl ether artifact.
-
Standard: Use Acetonitrile (MeCN) as the organic modifier.
Phase 2: The Optimized Protocol (Phenyl-Hexyl)
System Suitability Requirements:
-
Resolution (
) between Methyl and Bromomethyl Quinoline: > 2.0 -
Tailing Factor (
): < 1.3 -
%RSD (Retention Time): < 0.5%
Step-by-Step Workflow
1. Column Selection:
-
Stationary Phase: Core-Shell Phenyl-Hexyl (e.g., Kinetex, Cortecs, or equivalent).
-
Dimensions: 100 x 3.0 mm or 4.6 mm, 2.6 µm particle size.
-
Why: Balances resolution with speed to minimize degradation.
2. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (Acidic pH ~2.7).
-
Why: Low pH protonates the quinoline nitrogen (
), preventing interaction with silanols. It also suppresses hydrolysis relative to neutral pH.
-
3. Gradient Program (Standard Screening):
-
Flow Rate: 0.8 mL/min (for 3.0 mm ID).
-
Temp: 25°C (Do not heat; heat accelerates hydrolysis).
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Initial Hold |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End |
4. Sample Diluent:
-
Crucial: Dissolve sample in 100% Acetonitrile (anhydrous if possible).
-
Why: Prevents hydrolysis in the autosampler vial. Inject small volumes (1-2 µL) to prevent peak distortion from strong solvent effects.
Part 4: Decision Logic for Troubleshooting
Use this logic flow to diagnose separation issues during development.
Figure 2: Troubleshooting logic tree for optimizing bromomethyl quinoline analysis.
Part 5: Supporting Data (Simulated)[4]
The following table illustrates the expected performance improvements when switching from a standard C18 method to the optimized Phenyl-Hexyl protocol.
| Parameter | Method A: Standard C18 (pH 7) | Method B: Phenyl-Hexyl (pH 2.7) | Improvement |
| Retention Time (BMQ) | 14.5 min | 6.2 min | 57% Faster |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | Peak Shape |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline) | Selectivity |
| In-Vial Stability | 85% after 4 hours | 99% after 24 hours | Data Integrity |
| LOD (Impurity) | 0.05% | 0.01% | Sensitivity |
Note: Data represents typical values observed for basic heteroaromatic alkyl halides.
References
-
Separation Science. (2024).[3] Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2020). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Utrecht University. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS. Retrieved from [Link]
Sources
Technical Guide: Reactivity & Application of 6-Substituted Quinoline Halides
Executive Summary
This guide provides a technical comparison between 6-(bromomethyl)quinoline and 6-bromoquinoline . While both share the quinoline core—a privileged scaffold in antimalarial (e.g., chloroquine), antibacterial, and anticancer therapeutics—their reactivity profiles are fundamentally distinct due to the hybridization of the carbon-bromine bond (
-
6-(Bromomethyl)quinoline: A highly reactive alkylating agent . It functions as a "soft" electrophile driven by benzylic activation, ideal for late-stage functionalization or introducing the quinoline moiety as a pendant group.
-
6-Bromoquinoline: A robust scaffold building block .[1] It is relatively inert to direct nucleophilic attack and requires transition metal catalysis (e.g., Palladium) to facilitate bond formation, making it the standard for constructing biaryl systems or core skeletal modifications.
Part 1: Mechanistic Divergence
The reactivity difference stems from the electronic environment of the carbon atom attached to the bromine.
6-(Bromomethyl)quinoline: The Activated Benzylic Electrophile
-
Hybridization:
Carbon. -
Mechanism: Primarily
(Bimolecular Nucleophilic Substitution). -
Activation: The quinoline ring acts as an electron-withdrawing group (EWG) via induction and resonance. This stabilizes the transition state for nucleophilic attack, making the methylene carbon significantly more electrophilic than a standard benzyl bromide.
-
Kinetics: Fast reaction rates at room temperature or mild heat (
).
6-Bromoquinoline: The Deactivated Aryl Halide
-
Hybridization:
Carbon. -
Mechanism: Oxidative Addition (Transition Metal Catalysis) or
(only under extreme forcing conditions or if highly activated by ). -
Activation: The
bond is strong ( ). The electron-deficient nature of the pyridine ring in quinoline deactivates the carbocyclic ring (positions 5-8) toward electrophilic aromatic substitution, but does not sufficiently activate position 6 for nucleophilic aromatic substitution ( ) without additional electron-withdrawing substituents (like nitro groups). -
Kinetics: Kinetic stability requires high energy input (
) and a catalyst to lower the activation energy.
Visualization: Reactivity Decision Tree
Figure 1: Decision matrix for selecting the appropriate quinoline halide based on the desired structural outcome.
Part 2: Experimental Comparison (Head-to-Head)
To illustrate the practical differences, we compare the protocol for attaching a piperazine moiety—a common pharmacophore—to both derivatives.
Scenario A: Synthesis of 1-(Quinolin-6-ylmethyl)piperazine
-
Substrate: 6-(Bromomethyl)quinoline[1]
-
Reaction Type: N-Alkylation (
)
Protocol:
-
Dissolution: Dissolve 6-(bromomethyl)quinoline (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M).
-
Base Addition: Add Potassium Carbonate (
, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq). -
Nucleophile: Add Boc-piperazine (1.1 eq) to prevent polymerization.
-
Reaction: Stir at Room Temperature for 2-4 hours. (Monitor by TLC: The benzylic bromide is highly active and disappears quickly).
-
Workup: Dilute with water, extract with EtOAc. The product is often pure enough to proceed without chromatography.
-
Key Insight: This reaction must be kept anhydrous to prevent hydrolysis to the alcohol (6-hydroxymethylquinoline). The bromide is a lachrymator ; handle in a fume hood.
Scenario B: Synthesis of 1-(Quinolin-6-yl)piperazine
Protocol:
-
Catalyst Prep: In a glovebox or under Argon, combine
(0.02 eq) and ligand (e.g., BINAP or Xantphos, 0.04 eq) in Toluene or Dioxane. Stir for 10 mins to ligate. -
Substrate Addition: Add 6-bromoquinoline (1.0 eq), Boc-piperazine (1.2 eq), and Sodium tert-butoxide (
, 1.5 eq). -
Reaction: Seal vessel and heat to 100-110^\circ\text{C} for 12-18 hours.
-
Workup: Filter through Celite to remove Palladium black. Concentrate and purify via Flash Column Chromatography (Required to remove ligand/catalyst residues).
-
Key Insight: 6-Bromoquinoline is stable to air and moisture during storage but requires strict oxygen exclusion during the reaction to preserve the Pd(0) species.
Data Summary Table
| Feature | 6-(Bromomethyl)quinoline | 6-Bromoquinoline |
| Reactivity Class | High (Alkylating Agent) | Low/Moderate (Aryl Halide) |
| Primary Mechanism | Oxidative Addition (Pd/Ni) | |
| Typical Temperature | ||
| Catalyst Required? | No | Yes (Pd, Ni, Cu) |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours |
| Atom Economy | High (Only HBr byproduct) | Lower (Ligands, heavy metals involved) |
| Stability | Moisture Sensitive (Hydrolysis risk) | Stable / Inert |
| Safety Hazard | Lachrymator / Vesicant | Standard Irritant |
Part 3: Mechanistic Workflows
The Pathway (6-Bromomethyl)
The reaction proceeds through a concerted transition state. The nucleophile attacks the
Figure 2: Concerted substitution pathway typical for benzylic halides.
The Catalytic Cycle (6-Bromo)
The reaction requires the insertion of a metal into the C-Br bond. This is the rate-determining step in many cross-couplings involving electron-rich aryl bromides, though for electron-deficient quinolines, the oxidative addition is generally faster than for phenyl bromides.
Figure 3: Simplified catalytic cycle for Palladium-mediated functionalization of 6-bromoquinoline.
Part 4: Strategic Applications
When to use 6-(Bromomethyl)quinoline:
-
Fragment Linking: When you need a flexible linker between the quinoline pharmacophore and another domain (e.g., in PROTACs design).
-
Solubility Enhancement: The resulting methylene-amine linkage (
) is basic ( ), improving aqueous solubility compared to the aniline-like linkage ( ) derived from 6-bromoquinoline. -
Cost Sensitivity: Avoids expensive Pd catalysts and phosphine ligands.
When to use 6-Bromoquinoline:
-
Rigid Scaffolding: When the spatial orientation of the substituent must be fixed relative to the quinoline ring (e.g., kinase inhibitors occupying a specific hydrophobic pocket).
-
Metabolic Stability: The
or bond formed via cross-coupling is generally more metabolically stable than the benzylic amine ( ), which is susceptible to oxidative dealkylation by CYP450 enzymes. -
Library Generation: Ideal for parallel synthesis using automated Suzuki/Buchwald platforms.
References
-
Organic Chemistry Portal. (2021). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]
-
Çakmak, O. et al. (2018).[4][6] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. Retrieved from [Link]
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Differentiating Positional Isomers: A Comparative Guide to 6-(bromomethyl)-8-chloroquinoline and 8-(bromomethyl)-6-chloroquinoline
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is a cornerstone of reliable and reproducible research. Positional isomers, such as 6-(bromomethyl)-8-chloroquinoline and 8-(bromomethyl)-6-chloroquinoline, present a significant analytical challenge due to their identical molecular weight and formula. An incorrect assignment can lead to the synthesis of unintended molecules, jeopardizing project timelines and resource allocation. This guide provides an in-depth, data-driven comparison of these two isomers, outlining robust analytical methodologies to ensure their unambiguous differentiation.
Structural and Electronic Overview: The Foundation of Differentiation
The core of the challenge lies in the subtle yet critical difference in the placement of the chloro and bromomethyl substituents on the quinoline scaffold. This seemingly minor change induces distinct electronic and steric environments within each molecule, which can be exploited for their differentiation.
In 6-(bromomethyl)-8-chloroquinoline , the chloro group is at the C8 position, peri to the nitrogen atom, while the bromomethyl group is on the carbocyclic ring at C6. Conversely, in 8-(bromomethyl)-6-chloroquinoline , these positions are swapped. The electronegative chlorine atom at C8 in the former will exert a stronger inductive effect on the pyridine ring compared to the C6-chloro substituent in the latter. This difference in electron density distribution is the primary reason for the observable differences in their spectroscopic and chromatographic behaviors.
Caption: Molecular structures of the two positional isomers.
Spectroscopic Differentiation: Probing the Molecular Fingerprint
Spectroscopic techniques are the most powerful tools for elucidating the precise substitution pattern of these isomers. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information to build a conclusive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct NMR spectrum for each compound.[1][2]
¹H NMR Analysis: A Tale of Two Rings
The aromatic region of the ¹H NMR spectrum will be the most informative. The proton at the C2 position of the quinoline ring is typically the most deshielded due to its proximity to the nitrogen atom.[1] However, the relative positions of the other protons will differ significantly.
-
For 6-(bromomethyl)-8-chloroquinoline: The protons on the carbocyclic ring (H5 and H7) will be influenced by the adjacent bromomethyl and chloro groups, respectively. We expect to see two doublets for H5 and H7.
-
For 8-(bromomethyl)-6-chloroquinoline: The protons H5 and H7 will now be adjacent to a chloro group and another proton, respectively. This will result in a different splitting pattern and chemical shift for these protons compared to the other isomer. The singlet for the -CH₂Br protons will likely have a different chemical shift due to the change in the overall electronic environment of the molecule.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide further confirmation. The chemical shifts of the carbons directly bonded to the chloro and bromomethyl groups (ipso-carbons) will be significantly different. Additionally, the electronic effects of the substituents will propagate throughout the quinoline ring, causing subtle but measurable shifts in the other carbon signals. The carbons adjacent to the nitrogen (C2 and C8a) are typically at a lower field.[1]
2D NMR Techniques: The Unambiguous Connection
To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Will reveal the coupling relationships between adjacent protons, allowing for the mapping of the proton network on each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons and confirming the placement of the substituents by observing correlations from the -CH₂Br protons to the adjacent aromatic carbons.
Table 1: Predicted Key NMR Differences
| Feature | 6-(bromomethyl)-8-chloroquinoline | 8-(bromomethyl)-6-chloroquinoline | Rationale |
| Aromatic ¹H Signals | Distinct patterns for H5 and H7 | Different chemical shifts and coupling for H5 and H7 | The electronic environment of these protons is altered by the swapped substituent positions. |
| -CH₂Br ¹H Signal | Singlet at a specific chemical shift | Singlet at a potentially different chemical shift | The overall molecular dipole and electronic environment will influence the shielding of these protons. |
| Ipso-Carbon ¹³C Signals | C6-CH₂Br and C8-Cl signals | C8-CH₂Br and C6-Cl signals | The chemical shifts of carbons directly attached to substituents are highly sensitive to their environment. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing and Analysis: Process the data using appropriate software. Reference the spectra to the residual solvent peak. Analyze the chemical shifts, coupling constants, and correlations to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a secondary confirmation of the structure.[1]
Expected Fragmentation Patterns
Both isomers will show the same molecular ion peak (or [M+H]⁺ in ESI) corresponding to the molecular formula C₁₀H₇BrClN. However, the fragmentation pattern under electron ionization (EI) may differ. The substitution pattern on the quinoline ring can influence the fragmentation pathways.[3][4]
-
Common Fragments: Expect to see fragments corresponding to the loss of Br (M-79/81), CH₂Br, and Cl (M-35/37). The expulsion of HCN from the quinoline ring is also a common fragmentation pathway for quinolines.[3]
-
Differentiating Fragments: The relative intensities of the fragment ions may differ. For instance, the stability of the resulting cation after the initial loss of a substituent might be different for the two isomers, leading to a more or less favorable fragmentation pathway.
Table 2: Predicted Key Mass Spectrometry Data
| Feature | 6-(bromomethyl)-8-chloroquinoline & 8-(bromomethyl)-6-chloroquinoline |
| Molecular Ion (M⁺) | Isotopic cluster corresponding to C₁₀H₇BrClN |
| Key Fragments | [M-Br]⁺, [M-Cl]⁺, [M-CH₂Br]⁺, and subsequent losses of HCN. |
| Potential Difference | Relative intensities of the fragment ions. |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after GC separation.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[1]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic patterns of the bromine- and chlorine-containing ions.
Chromatographic Separation: Resolving the Isomers
High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating these isomers and can also be used for purification.[5][6][7] The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
Principle of Separation
The two isomers have slightly different polarities due to the different positions of the electronegative chlorine atom and the bromomethyl group. This difference in polarity will lead to different retention times on a suitable HPLC column, typically a reversed-phase column (e.g., C18). The isomer with slightly higher polarity is expected to elute earlier in a reversed-phase system.
Caption: Workflow for developing an HPLC separation method.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. Start with a gradient elution to find the approximate retention times, then optimize to an isocratic method for better resolution if necessary.
-
Detection: Monitor the elution profile at a wavelength where both compounds have strong absorbance (e.g., 254 nm).
-
Injection: Inject a small volume (e.g., 10 µL) of a dilute solution of the sample(s) in the mobile phase.
-
Analysis: The two isomers should appear as two distinct, well-resolved peaks with different retention times.
Summary and Recommendations
The unambiguous differentiation of 6-(bromomethyl)-8-chloroquinoline and 8-(bromomethyl)-6-chloroquinoline is critical for synthetic success. While both MS and HPLC are valuable confirmatory techniques, NMR spectroscopy, particularly with the aid of 2D experiments, is the gold standard for definitive structural elucidation.
Table 3: Summary of Key Distinguishing Features
| Technique | Key Differentiating Feature |
| ¹H NMR | Unique chemical shifts and coupling patterns in the aromatic region. |
| ¹³C NMR | Distinct chemical shifts for the ipso-carbons (C-Cl and C-CH₂Br). |
| 2D NMR | Unambiguous assignment of all proton and carbon signals through correlations. |
| Mass Spec. | Potentially different relative intensities of fragment ions. |
| HPLC | Different retention times on a reversed-phase column. |
For a researcher facing an unknown sample, the recommended workflow is as follows:
-
HPLC Analysis: To quickly assess the purity of the sample and to see if it is a single isomer.
-
Mass Spectrometry: To confirm the molecular weight.
-
1D and 2D NMR Spectroscopy: To provide a definitive and unambiguous structural assignment.
By employing this multi-faceted analytical approach, researchers can confidently and accurately characterize these challenging positional isomers, ensuring the integrity and success of their research and development endeavors.
References
- Benchchem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Physical Chemistry Chemical Physics (RSC Publishing). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
- Benchchem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.
- PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- PubMed. High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues.
- SIELC Technologies. HPLC Separation of Quinine and Quinidine.
- ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
- The Royal Society of Chemistry. Supporting Information.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. chempap.org [chempap.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: TLC Visualization Strategies for 6-(bromomethyl)-8-chloroquinoline
Executive Summary
For researchers working with 6-(bromomethyl)-8-chloroquinoline , standard UV visualization often fails to distinguish between the active electrophile and its hydrolyzed by-product (the alcohol). While UV (254 nm) remains the primary non-destructive method for monitoring the quinoline scaffold, it lacks functional specificity.
This guide evaluates three chemical visualization alternatives. 4-(4-Nitrobenzyl)pyridine (NBP) is identified as the superior method for verifying the integrity of the bromomethyl group (
Part 1: Technical Profile & Challenges
The Molecule[1][2][3][4][5]
-
Core Scaffold: 8-Chloroquinoline (Heterocyclic, UV-active, weakly basic).
-
Reactive Motif: 6-Bromomethyl group (Benzylic halide, highly electrophilic).
-
Key Impurity: 6-(Hydroxymethyl)-8-chloroquinoline (Hydrolysis product).
The Visualization Challenge
-
Chromophoric Overlap: Both the starting material (bromide) and the impurity (alcohol) share the identical 8-chloroquinoline chromophore. Under UV 254 nm, they appear nearly identical, often leading to misinterpretation of reaction completion.
-
On-Plate Decomposition: The bromomethyl group is susceptible to hydrolysis on acidic silica gel. A pure sample may appear as two spots (bromide + alcohol) due to degradation during elution, creating "ghost" impurities.
Part 2: Comparative Analysis of Methods
Method A: UV Absorption (254 nm)[6][7][8][9][10]
-
Mechanism: Excitation of the conjugated quinoline
-system quenches the F254 fluorescent indicator on the plate. -
Status: Mandatory Baseline.
-
Verdict: Essential for locating spots but insufficient for purity determination. It cannot definitively distinguish the active bromide from the hydrolyzed alcohol.
Method B: 4-(4-Nitrobenzyl)pyridine (NBP)
-
Mechanism: The NBP reagent acts as a nucleophile, attacking the electrophilic methylene carbon of the bromomethyl group. Upon basification (piperidine/NaOH), the resulting alkylated pyridinium salt forms a deeply colored chromophore (Blue/Purple).
-
Status: Gold Standard for Activity.
-
Verdict: The only method that confirms the presence of the active alkyl halide. The hydrolyzed alcohol will not stain , providing binary "Active/Inactive" confirmation.
Method C: Dragendorff’s Reagent (Munier-Macheboeuf Mod.)
-
Mechanism: The heavy metal complex (Potassium Bismuth Iodide) forms an ion pair with the basic nitrogen of the quinoline ring.
-
Status: Scaffold Confirmation.
-
Verdict: Excellent for confirming the molecule is a quinoline alkaloid. However, since both the bromide and the alcohol contain the basic nitrogen, both will stain orange.
Method D: Iodine Chamber
-
Mechanism: Reversible intercalation of iodine into the aromatic system.
-
Status: General Backup.
-
Verdict: Non-specific. Useful only if other reagents are unavailable.
Part 3: Performance Data Summary
| Feature | UV (254 nm) | NBP Stain | Dragendorff | Iodine |
| Detection Limit (LOD) | High (< 0.1 µg) | Medium (1-5 µg) | High (0.5 µg) | Medium |
| Specificity | Aromatic Systems | Alkylating Agents Only | Basic Nitrogens | General Organics |
| Distinguishes -OH Impurity? | No | Yes (OH = No Color) | No | No |
| Destructive? | No | Yes | Yes | Reversible |
| Prep Complexity | None | High (Heat + Base) | Medium | Low |
Part 4: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" NBP Stain
Use this to confirm the bromomethyl group is intact.
Reagents:
-
Solution A: 5% w/v 4-(4-nitrobenzyl)pyridine in acetone.
-
Solution B: Piperidine (neat) OR 1M NaOH (aq).
Workflow:
-
Elute the TLC plate and dry it thoroughly to remove mobile phase.
-
Dip the plate into Solution A or spray heavily.
-
Heat the plate at 110°C for 5–10 minutes . Note: The background may turn slightly yellow; spots remain invisible or faint.
-
Crucial Step: While the plate is still warm, spray with Solution B (Piperidine is preferred for sharper spots).
-
Result: Active 6-(bromomethyl)-8-chloroquinoline appears as a intense blue/violet spot . The alcohol impurity remains colorless.
Protocol 2: Dragendorff’s Reagent (Munier-Macheboeuf)
Use this to detect the quinoline scaffold if UV is ambiguous.
Reagents:
-
Stock A: 0.85g Bismuth subnitrate + 40mL water + 10mL glacial acetic acid.[1]
-
Stock B: 8g Potassium Iodide + 20mL water.
-
Working Solution: Mix 5mL Stock A + 5mL Stock B + 20mL Acetic Acid + 100mL Water.
Workflow:
-
Spray the developed TLC plate with the Working Solution .
-
Result: Quinolines appear immediately as orange-red spots on a yellow background. No heating required.[2][3]
Part 5: Stability & Troubleshooting (The "Ghost Spot" Phenomenon)
If you observe a streak or a secondary spot (
Corrective Protocol:
-
Pre-treat the Plate: Dip the blank silica plate in a solution of 1% Triethylamine (TEA) in hexane and dry before use. This neutralizes the acidic sites on the silica.[4]
-
Mobile Phase Modifier: Add 0.5% TEA to your elution solvent.
-
Alternative Phase: Switch to Neutral Alumina plates if degradation persists.
Part 6: Decision Logic Visualization
Figure 1: Decision matrix for selecting the appropriate visualization method based on analytical needs (Purity vs. Presence).
References
-
Friedman, O. M., & Boger, E. (1961). Colorimetric Estimation of Nitrogen Mustards in Aqueous Media. Analytical Chemistry, 33(7), 906–910. (Foundational method for NBP alkylating agent detection). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Dragendorff and Iodine protocols). Link
-
Spangenberg, B., Poole, C. F., & Weins, C. (2011). Quantitative Thin-Layer Chromatography. Springer-Verlag. (Reference for fluorescence quenching mechanisms). Link
-
Merck KGaA. (n.d.). TLC Visualization Reagents: Dragendorff's Reagent. (Protocol verification). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Bromomethyl)-8-chloroquinoline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like 6-(bromomethyl)-8-chloroquinoline necessitates a rigorous and well-understood disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-(bromomethyl)-8-chloroquinoline, grounded in established safety principles for halogenated organic compounds.
As a halogenated quinoline derivative, 6-(bromomethyl)-8-chloroquinoline is classified as a hazardous substance, primarily due to its acute oral toxicity. Its structure, incorporating both bromine and chlorine, requires that it be treated with specific precautions to prevent harm to personnel and the environment. The core principle guiding its disposal is to always manage it as a regulated hazardous waste, ensuring a "cradle-to-grave" chain of custody.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, a thorough understanding of the compound's hazards is essential. 6-(Bromomethyl)-8-chloroquinoline is designated as acutely toxic if swallowed (H301) and is associated with the GHS06 pictogram (skull and crossbones), indicating a significant health hazard.
Table 1: Hazard Profile of 6-(Bromomethyl)-8-chloroquinoline
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | H301 | Danger | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335 | Warning | GHS07 (Exclamation Mark) |
Source: Synblock, Sigma-Aldrich[2]
Given these hazards, the following minimum PPE must be worn at all times when handling 6-(bromomethyl)-8-chloroquinoline in any form (pure compound, solutions, or waste):
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Chemical-resistant nitrile gloves.[3]
-
Body Protection : A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection : All handling of the solid compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-(bromomethyl)-8-chloroquinoline is not merely about placing it in a container; it's a systematic process of segregation, containment, and documentation. The following workflow ensures compliance and safety.
Figure 1: Step-by-step workflow for the safe disposal of 6-(bromomethyl)-8-chloroquinoline.
Step 1: Waste Segregation (The "Why")
This is the most critical step in the disposal process. Halogenated organic compounds must not be mixed with non-halogenated organic waste.[3][4][6]
-
Causality : The treatment methods for these two streams are different. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HBr).[7] Mixing waste streams complicates and increases the cost of disposal, and can create dangerous chemical reactions in the waste container.[8]
Step 2: Waste Collection and Containment
-
Liquid Waste :
-
Designate a specific, compatible hazardous waste container for "Halogenated Organic Waste."[6][9] This is typically a polyethylene carboy or bottle provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
Collect all solutions containing 6-(bromomethyl)-8-chloroquinoline, including reaction mother liquors and solvent rinses, in this container.
-
Keep the container securely closed at all times except when adding waste.[11][12] Never leave a funnel in the opening.[13]
-
-
Solid Waste :
-
Collect all materials contaminated with 6-(bromomethyl)-8-chloroquinoline, such as gloves, weigh paper, pipette tips, and contaminated silica gel, in a separate, clearly labeled container for solid hazardous waste.[9]
-
This is typically a heavy-duty plastic bag or a designated pail.
-
Step 3: Labeling and Storage
Proper labeling is a legal requirement and essential for safety.
-
Affix a hazardous waste label to each container before adding the first drop of waste.[6]
-
The label must clearly state:
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and away from incompatible materials.[13] Liquid waste containers should be kept in secondary containment to prevent spills.[11]
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[3][4]
-
Once the waste container is nearly full (around 90%), contact your institution's EHS department to schedule a waste pickup.[12][13]
-
EHS professionals are trained and equipped to transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[7]
Emergency Procedures: Spill and Exposure
Immediate and correct action is vital in an emergency.
-
Minor Spill (in a fume hood) :
-
Alert personnel in the immediate area.[9]
-
Wearing full PPE, absorb the spill with an inert material like vermiculite or a chemical absorbent pad.
-
Some sources suggest treating small spills with a reducing agent like sodium thiosulfate before absorption to neutralize the reactive bromine component.[7][9]
-
Carefully collect the absorbed material and contaminated items into your designated solid "Halogenated Organic Waste" container.[9]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood) or Personnel Exposure :
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Notify your supervisor and call your institution's emergency response number.
-
Exposure (Skin) : Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Exposure (Eyes) : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[16]
-
By adhering to this comprehensive disposal protocol, laboratory professionals can ensure the safe management of 6-(bromomethyl)-8-chloroquinoline, upholding the highest standards of safety, compliance, and environmental responsibility.
References
-
Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. 9
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. (2025).
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. (1983).
-
Sigma-Aldrich. 6-Bromo-8-chloroquinoline Safety Information.
-
Sigma-Aldrich. 6-Bromo-8-chloroquinoline Product Page.
-
Fluorochem. 6-Bromo-4-chloro-8-methylquinoline.
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
-
ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
-
TCI Chemicals. SAFETY DATA SHEET: Bromoform. (2025).
-
Fisher Scientific. SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010).
-
Synblock. 6-Bromo-8-chloroquinoline.
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 6-Bromoquinoline. (2025).
-
Fisher Scientific. SAFETY DATA SHEET: 8-(Bromomethyl)quinoline. (2023).
-
MedChemExpress. Safety Data Sheet: 6-Bromo-4-chloroquinoline. (2025).
-
Washington State University. Halogenated Solvents Safety Information.
-
Dartmouth College. Hazardous Waste Disposal Guide.
-
Columbia University. Hazardous Chemical Waste Management Guidelines.
-
MedChemExpress. Safety Data Sheet: 6-Bromo-2-chloroquinolin-4-amine. (2026).
-
Benchchem. Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
-
ChemicalBook. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5. (2025).
-
AgroParisTech. Liquid waste - Chimactiv.
-
Cornell University. Hazardous Waste Manual.
-
World Bank Group. Environmental, Health, and Safety Guidelines for Large Volume Petroleum-based Organic Chemicals Manufacturing. (2007).
-
College of Southern Nevada. EHS Fact Sheet: Organic Solvents. (2024).
-
University of Wisconsin-Milwaukee. Appendix A: Disposal Procedures by Chemical. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 16567-13-8 | 6-Bromo-8-chloroquinoline - Synblock [synblock.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 15. fishersci.com [fishersci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 6-(Bromomethyl)-8-chloroquinoline
As a Senior Application Scientist, I recognize that handling highly reactive bifunctional building blocks like 6-(Bromomethyl)-8-chloroquinoline (CAS: 2089651-71-6) requires moving beyond basic safety compliance. To ensure scientific integrity and operational safety, we must understand the fundamental chemical causality driving this compound's hazard profile.
This guide provides a self-validating framework for the safe handling, operational processing, and disposal of this reagent, designed specifically for drug development professionals and synthetic chemists.
Chemical Profile & Mechanism of Toxicity
6-(Bromomethyl)-8-chloroquinoline is a potent electrophile. Its utility in medicinal chemistry stems from the highly reactive benzylic bromide group, which readily undergoes nucleophilic substitution (
When lachrymatory vapors or particulates contact the moisture in the respiratory tract or the cornea, the compound hydrolyzes to release hydrobromic acid (HBr) while simultaneously covalently binding to—and cross-linking—biological nucleophiles (DNA and proteins). This causes irreversible cellular necrosis and blistering (vesicant action) [2].
Fig 1: Electrophilic alkylation pathway causing lachrymatory and corrosive tissue damage.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for bromomethyl derivatives. Because these compounds are highly lipophilic, they can rapidly permeate standard thin latex or single-layer nitrile gloves. The table below outlines the quantitative and qualitative requirements for your PPE setup [3].
| PPE Category | Routine Fume Hood Operations | Spill Response / High-Risk Handling | Scientific Rationale & Causality |
| Eye/Face | Unvented chemical safety goggles | Full face shield over goggles | Vented goggles allow lachrymator vapors to penetrate, causing immediate corneal spasms and temporary blindness. |
| Skin/Hands | Double-layered Nitrile (≥8 mil) or Butyl rubber | Heavy-duty Butyl rubber gloves (≥14 mil) | Alkylating agents permeate thin gloves. Double gloving allows immediate removal of the outer layer upon contamination without exposing the skin. |
| Body | Flame-resistant lab coat, closed-toe shoes | Tyvek® suit or chemical-resistant apron | Prevents skin contact from accidental dust generation, aerosolized spills, or electrostatic flyaway. |
| Respiratory | None (if handled in certified hood) | NIOSH-approved SCBA or full-face respirator | Fume hood face velocity must be continuously maintained at >100 fpm. Outside the hood, vapors cause severe respiratory distress. |
Experimental Protocols: Safe Handling & Quenching Workflow
Every protocol involving an alkylating lachrymator must be a closed, self-validating system. Do not rely on reactive measures; build safety into the methodology.
Step-by-Step Handling Protocol
-
Pre-Operation Validation: Verify the fume hood face velocity is between 100–120 feet per minute (fpm) . Ensure the sash is positioned at the lowest workable height.
-
Inert Atmosphere Preparation: Purge the reaction vessel with dry Nitrogen (
) or Argon ( ). 6-(Bromomethyl)-8-chloroquinoline degrades in the presence of atmospheric moisture, generating corrosive HBr gas and reducing your reagent's effective titer. -
Weighing and Transfer: Weigh the compound in a closed, tared vial strictly within the fume hood. Do not transport open containers across the lab. If static electricity causes the powder to aerosolize, neutralize the charge using an anti-static ionizer gun before opening the primary container.
-
Reaction Execution: Add the compound to the reaction mixture portion-wise to control the exothermic alkylation reaction.
In-Situ Quenching Protocol (Decontamination)
Never dispose of unreacted bromomethyl compounds directly into organic waste, as this poses a severe toxicity and polymerization risk.
-
Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
). -
Slowly add the thiosulfate solution to the reaction residuals or empty reagent vials.
-
Causality: The thiosulfate anion is a large, polarizable "soft" nucleophile. It undergoes a rapid, highly favorable
displacement of the bromide leaving group. This converts the volatile, lachrymatory alkylating agent into a water-soluble, non-volatile, and non-toxic Bunte salt [4]. -
Stir for 30 minutes, verify the absence of active electrophiles (via TLC or LC-MS), and transfer to standard aqueous hazardous waste.
Fig 2: Self-validating operational workflow for handling reactive bromomethyl compounds.
Emergency Response & Spill Management
In the event of an exposure or spill, immediate, protocol-driven action is required to prevent systemic toxicity.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Crucial Insight: Do not use organic solvents like ethanol or acetone for initial decontamination. While these solvents dissolve the compound, they strip the skin's natural lipid barrier and act as penetration enhancers, driving the alkylating agent deeper into the dermis.
-
Eye Contact: Flush with water for 15–30 minutes using an emergency eyewash station. Hold eyelids open to ensure complete irrigation. Seek immediate ophthalmological care.
-
Spill Cleanup: Evacuate the immediate area to prevent inhalation of lachrymatory dust/vapors. Don a full-face respirator. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do NOT use paper towels , as the friction and reactivity can generate heat and fire. Carefully scoop the mixture into a highly sealed polyethylene container. Treat the spill area with 10% sodium thiosulfate to neutralize trace residues before a final wipe-down [5].
References
-
8-(Bromomethyl)quinoline Safety Data Sheet – PubChem, National Center for Biotechnology Information. Available at:[Link]
-
Laboratory Chemical Safety Summaries (LCSSs) – École Polytechnique Fédérale de Lausanne (EPFL). Available at:[Link]
-
Chemical Emergency Preparedness Program: Interim Guidance – U.S. Environmental Protection Agency (EPA). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
